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  • Product: 1-Benzoylpiperidine-4-carbaldehyde
  • CAS: 120014-29-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Benzylpiperidine-4-carbaldehyde: Physicochemical Properties, Structure, and Synthetic Applications

A Note on Nomenclature: This guide focuses on 1-Benzyl piperidine-4-carbaldehyde (CAS No. 22065-85-6).

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Nomenclature: This guide focuses on 1-Benzyl piperidine-4-carbaldehyde (CAS No. 22065-85-6). The term "Benzoyl" implies a carbonyl group directly attached to the piperidine nitrogen, a distinct and less commonly documented compound. Given the extensive data and industrial relevance of the "Benzyl" derivative, particularly as a key precursor in pharmaceutical synthesis, this document proceeds under the assumption that it is the compound of interest.

Introduction

1-Benzylpiperidine-4-carbaldehyde, also known as N-Benzyl-4-formylpiperidine, is a heterocyclic aldehyde of significant interest to the pharmaceutical and organic synthesis sectors.[1] Its molecular architecture, featuring a piperidine ring N-substituted with a benzyl group and a formyl group at the 4-position, makes it a versatile building block for the construction of complex molecular scaffolds.[1] The compound's primary claim to notability is its role as a critical intermediate in the synthesis of Donepezil, a leading therapeutic agent for the management of Alzheimer's disease.[2][3] This guide provides a detailed overview of its physicochemical properties, structural features, synthesis protocols, and applications, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

1-Benzylpiperidine-4-carbaldehyde is typically a colorless to pale yellow liquid under standard conditions.[2] Its core structure consists of a piperidine ring, which confers basicity and specific conformational properties, a reactive aldehyde functional group, and a benzyl group that adds steric bulk and lipophilicity.

Key Physicochemical Data

The essential physicochemical properties have been compiled from various sources and are summarized for clarity in the table below.

PropertyValueSource(s)
CAS Number 22065-85-6[4][5]
Molecular Formula C₁₃H₁₇NO[4][5]
Molecular Weight 203.28 g/mol [4][5][6]
Appearance Colorless to pale yellow clear liquid[2][7]
Boiling Point 299.5 ± 33.0 °C at 760 mmHg[6]
Density 1.026 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.537[8]
Flash Point >110 °C (>230 °F) - closed cup
LogP 1.87[6]
pKa 8.04 ± 0.10 (Predicted)[9]
Molecular Structure and Conformation

The structure of 1-Benzylpiperidine-4-carbaldehyde is defined by the interplay of its three main components. The piperidine ring typically adopts a chair conformation to minimize steric strain. The bulky benzyl group and the aldehyde group can exist in either axial or equatorial positions, with the equatorial position generally being more energetically favorable to reduce 1,3-diaxial interactions.

Structural Identifiers:

  • SMILES: O=CC1CCN(CC1)Cc2ccccc2[10]

  • InChI: 1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2

  • InChIKey: SGIBOXBBPQRZDM-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Insights

Several synthetic routes to 1-Benzylpiperidine-4-carbaldehyde have been reported, often starting from N-benzyl-4-piperidone or N-benzylpiperidine-4-carboxylic acid derivatives.[3] A prevalent and efficient laboratory-scale method involves the partial reduction of a corresponding ester, such as ethyl 1-benzylpiperidine-4-carboxylate, using a hydride-based reducing agent.

Synthesis via Ester Reduction

A common and high-yielding method is the reduction of ethyl 1-benzylpiperidine-4-carboxylate using Diisobutylaluminum hydride (DIBAL-H).[11] This method is favored for its ability to selectively reduce the ester to the aldehyde at low temperatures, preventing over-reduction to the corresponding alcohol.

Causality Behind Experimental Choices:

  • Reducing Agent: DIBAL-H is a powerful yet sterically hindered reducing agent. This bulkiness is key to its selectivity; at low temperatures, it forms a stable tetrahedral intermediate with the ester that collapses to the aldehyde upon aqueous workup, resisting further reduction.

  • Low Temperature (-78 °C): This temperature is critical for controlling the reactivity of DIBAL-H. At higher temperatures, the reagent is less selective and over-reduction to the alcohol becomes a significant side reaction. The low temperature stabilizes the key tetrahedral intermediate.

  • Solvent: Toluene is a common choice as it remains liquid at -78 °C and is relatively unreactive towards the organoaluminum reagent.

  • Quenching: The reaction is quenched with methanol (MeOH) to destroy any excess DIBAL-H before warming the mixture to room temperature. This is a crucial safety step and also initiates the hydrolysis of the aluminum-complexed intermediate to release the aldehyde product.[11]

Experimental Protocol: DIBAL-H Reduction

The following protocol is adapted from established literature procedures.[11]

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve ethyl 1-benzylpiperidine-4-carboxylate (1 equivalent) in anhydrous toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Slowly add a solution of DIBAL-H (typically 1.1-1.5 equivalents, e.g., 1.5M in toluene) dropwise to the stirred solution, maintaining the internal temperature at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Cautiously quench the reaction by the slow addition of methanol at -78 °C.

  • Warm-up and Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Filtration: Filter the resulting mixture through a pad of diatomaceous earth (e.g., Celite®) to remove aluminum salts, washing the pad with additional methanol or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 1-Benzylpiperidine-4-carbaldehyde, which can be used directly or purified further by vacuum distillation.[11]

Synthetic Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve Ethyl 1-benzylpiperidine- 4-carboxylate in Toluene cool Cool to -78 °C (Dry Ice/Acetone) start->cool Inert Atmosphere add_dibal Slowly Add DIBAL-H (1.1-1.5 eq) cool->add_dibal react Stir at -78 °C for 1-2 hours add_dibal->react Maintain Temp. quench Quench with Methanol at -78 °C react->quench warm Warm to Room Temp. quench->warm filter Filter through Celite® warm->filter concentrate Concentrate in vacuo filter->concentrate product Purified 1-Benzylpiperidine- 4-carbaldehyde concentrate->product Vacuum Distillation

Caption: Workflow for the synthesis of 1-Benzylpiperidine-4-carbaldehyde.

Applications in Drug Development

The primary application of 1-Benzylpiperidine-4-carbaldehyde is as a pivotal building block in pharmaceutical manufacturing.[1]

  • Donepezil Synthesis: It is a key intermediate for Donepezil (marketed as Aricept®), a reversible inhibitor of acetylcholinesterase used to treat the symptoms of mild to moderate Alzheimer's disease.[3][12] The synthesis involves an aldol condensation reaction between 1-Benzylpiperidine-4-carbaldehyde and 5,6-dimethoxy-1-indanone, followed by reduction of the resulting double bond.[3]

  • Receptor Antagonists: The compound serves as a reactant in the synthesis of selective α1 receptor antagonists and MCH-R1 antagonists, which are targets for various therapeutic areas.

  • PET Ligands: It is used in fluorodenitration reactions for creating labeled PET (Positron Emission Tomography) ligands, which are essential tools in diagnostic imaging and drug research.[9]

Chemical Reactivity and Safe Handling

Reactivity Profile

The aldehyde functional group is the primary site of reactivity, making the compound susceptible to:

  • Oxidation: Can be easily oxidized to the corresponding carboxylic acid, 1-benzylpiperidine-4-carboxylic acid.

  • Reduction: Can be reduced to the corresponding alcohol, (1-benzylpiperidin-4-yl)methanol.

  • Nucleophilic Addition: The aldehyde is electrophilic and readily undergoes reactions with nucleophiles, such as Grignard reagents and organolithium compounds.

  • Condensation Reactions: As demonstrated in the Donepezil synthesis, it participates in aldol and similar condensation reactions.[3]

The compound is sensitive to air and may oxidize over time; therefore, storage under an inert atmosphere is recommended.[9]

Safety and Handling

1-Benzylpiperidine-4-carbaldehyde is classified as hazardous and requires careful handling.

  • GHS Hazard Statements: It is reported as toxic if swallowed (H301) and causes serious eye damage (H318).[4]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat, is mandatory.[13][14] Work should be conducted in a well-ventilated fume hood.

  • First Aid Measures:

    • Ingestion: If swallowed, call a poison control center or doctor immediately. Do NOT induce vomiting.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

    • Skin Contact: Wash off immediately with plenty of soap and water.[14]

  • Storage: Store in a cool, locked-up place, preferably in a freezer under an inert atmosphere, away from incompatible materials such as strong oxidizing agents.[9][13]

References

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Benzoylpiperidine-4-carbaldehyde

Introduction 1-Benzoylpiperidine-4-carbaldehyde is a valuable synthetic intermediate in medicinal chemistry and drug development. Its molecular architecture, featuring a piperidine ring N-acylated with a benzoyl group an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Benzoylpiperidine-4-carbaldehyde is a valuable synthetic intermediate in medicinal chemistry and drug development. Its molecular architecture, featuring a piperidine ring N-acylated with a benzoyl group and substituted with a formyl group at the 4-position, presents a rich landscape for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the nuanced effects of its functional groups on chemical shifts and coupling constants. Designed for researchers and drug development professionals, this document will delve into the theoretical and practical aspects of NMR data acquisition and interpretation for this class of molecules.

The presence of the N-benzoyl group introduces restricted rotation around the amide C-N bond, a phenomenon that can lead to dynamic effects observed in the NMR spectra.[1][2] This guide will address these conformational dynamics and their spectral manifestations, providing a deeper understanding of the molecule's behavior in solution.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimental spectra for 1-Benzoylpiperidine-4-carbaldehyde in the public domain, the following data tables present predicted chemical shifts. These predictions are based on the analysis of structurally related compounds, including 1-benzylpiperidine-4-carbaldehyde[3] and 1-benzoylpiperidine,[4] combined with established principles of NMR spectroscopy. The proposed solvent for analysis is deuterated chloroform (CDCl₃), a common choice for non-polar to moderately polar organic molecules.[5]

Table 1: Predicted ¹H NMR Data for 1-Benzoylpiperidine-4-carbaldehyde in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-9 (Aldehyde)9.7 - 9.8s-1H
H-2', H-6' (Aromatic)7.4 - 7.5m-2H
H-3', H-4', H-5' (Aromatic)7.3 - 7.4m-3H
H-2ax, H-6ax4.0 - 4.2br d~132H
H-2eq, H-6eq3.5 - 3.7br d~132H
H-42.5 - 2.7m-1H
H-3ax, H-5ax2.0 - 2.2m-2H
H-3eq, H-5eq1.8 - 2.0m-2H

Table 2: Predicted ¹³C NMR Data for 1-Benzoylpiperidine-4-carbaldehyde in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C-9 (Aldehyde)202 - 204
C-7 (Amide Carbonyl)170 - 172
C-1' (Aromatic)135 - 137
C-4' (Aromatic)130 - 132
C-2', C-6' (Aromatic)128 - 130
C-3', C-5' (Aromatic)126 - 128
C-448 - 50
C-2, C-642 - 44 (broad)
C-3, C-528 - 30

Spectral Interpretation: A Mechanistic Approach

The predicted chemical shifts are rationalized by the electronic and steric environment of each nucleus.

¹H NMR Spectrum:

  • Aldehyde Proton (H-9): The proton of the formyl group is expected to be the most deshielded proton in the molecule, resonating at a significantly downfield chemical shift (δ 9.7 - 9.8 ppm) due to the strong electron-withdrawing nature of the carbonyl group. It should appear as a singlet as it has no adjacent protons.

  • Aromatic Protons (H-2' to H-6'): The protons on the benzoyl group will appear in the aromatic region (δ 7.3 - 7.5 ppm). Due to the electronic effect of the carbonyl group, the ortho protons (H-2', H-6') might be slightly deshielded compared to the meta (H-3', H-5') and para (H-4') protons.

  • Piperidine Protons (H-2 to H-6): The protons on the piperidine ring will exhibit a complex pattern due to diastereotopicity and conformational effects.

    • H-2 and H-6: The protons adjacent to the nitrogen atom are significantly deshielded by the electron-withdrawing benzoyl group. Due to restricted rotation around the amide bond, the axial and equatorial protons are expected to be non-equivalent and may show broad signals or even distinct resonances at room temperature.[1] The axial protons are anticipated to be at a slightly different chemical shift than the equatorial protons.

    • H-4: The methine proton at the 4-position, adjacent to the aldehyde group, will be deshielded and is expected to resonate around δ 2.5 - 2.7 ppm. Its multiplicity will be complex due to coupling with the four neighboring protons on C-3 and C-5.

    • H-3 and H-5: These methylene protons will appear as multiplets in the upfield region of the spectrum. The axial and equatorial protons are diastereotopic and will have different chemical shifts and coupling constants.

¹³C NMR Spectrum:

  • Carbonyl Carbons (C-9 and C-7): The aldehyde carbonyl carbon (C-9) is expected to be the most downfield signal (δ 202 - 204 ppm). The amide carbonyl carbon (C-7) will also be significantly deshielded, appearing around δ 170 - 172 ppm.

  • Aromatic Carbons (C-1' to C-6'): The aromatic carbons will resonate in the typical range of δ 126 - 137 ppm. The quaternary carbon (C-1') attached to the carbonyl group will be the most downfield among the aromatic signals.

  • Piperidine Carbons (C-2 to C-6):

    • C-4: The carbon bearing the aldehyde group will be deshielded due to the electron-withdrawing effect of the carbonyl, appearing around δ 48 - 50 ppm.

    • C-2 and C-6: These carbons, adjacent to the nitrogen, will be influenced by the benzoyl group and are expected around δ 42 - 44 ppm. The signal may be broadened due to the dynamic exchange process of the amide rotamers.[2]

    • C-3 and C-5: These carbons are the most shielded of the piperidine ring, resonating at approximately δ 28 - 30 ppm.

Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data.[6]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 1-Benzoylpiperidine-4-carbaldehyde.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32, to achieve adequate signal-to-noise.

    • Temperature: 298 K.

3. ¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment with nuclear Overhauser effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Temperature: 298 K.

4. 2D NMR Experiments (for complete assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and connecting different spin systems.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

  • Integrate the ¹H NMR signals.

Visualizing the Workflow and Structural Correlations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key structural correlations that can be determined from 2D NMR experiments.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1D ¹H NMR transfer->h1_nmr c13_nmr 1D ¹³C NMR transfer->c13_nmr cosy 2D COSY transfer->cosy hsqc 2D HSQC transfer->hsqc hmbc 2D HMBC transfer->hmbc ft Fourier Transform h1_nmr->ft c13_nmr->ft interpretation Spectral Interpretation & Structure Elucidation cosy->interpretation hsqc->interpretation hmbc->interpretation phasing Phase & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration calibration->interpretation

Caption: Experimental workflow for NMR analysis of 1-Benzoylpiperidine-4-carbaldehyde.

Caption: Key structural features and expected 2D NMR correlations for 1-Benzoylpiperidine-4-carbaldehyde.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and predicting the ¹H and ¹³C NMR spectra of 1-Benzoylpiperidine-4-carbaldehyde. By leveraging data from analogous structures and applying fundamental NMR principles, we have elucidated the expected spectral features, including the significant impact of the N-benzoyl group on the conformational dynamics of the piperidine ring. The detailed experimental protocol and illustrative diagrams serve as a practical resource for researchers in obtaining and interpreting high-quality NMR data for this and related molecular scaffolds. A thorough understanding of these spectral characteristics is paramount for the unambiguous structure confirmation and purity assessment of such compounds in the context of drug discovery and development.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Royal Society of Chemistry. (Date not available). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

  • Wiley Online Library. (Date not available). NMR spectroscopy in distinguishing between 3‐piperidyl‐ and 2‐pyrrolidylmethyl alcohols, amines, esters, and amides. [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • PubChem. (n.d.). 1-Benzylpiperidine-4-carbaldehyde. Retrieved March 25, 2026, from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved March 25, 2026, from [Link]

  • MDPI. (2023, November 9). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. [Link]

  • ResearchGate. (n.d.). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (1985, December). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved March 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • National Center for Biotechnology Information. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

  • SpectraBase. (n.d.). 1-Benzoylpiperidine. Retrieved March 25, 2026, from [Link]

  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals. [Link]

  • RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • National Center for Biotechnology Information. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • NIScPR. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. [Link]

  • Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. [Link]

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 1-Benzoylpiperidine-4-carbaldehyde

Abstract 1-Benzoylpiperidine-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its thermodynamic stability is a critical paramet...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-Benzoylpiperidine-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its thermodynamic stability is a critical parameter influencing its synthesis, purification, storage, and ultimately, its biological activity and shelf-life as a drug substance. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of this compound, integrating theoretical principles with practical experimental methodologies. We delve into the conformational landscape of the N-acylpiperidine ring, explore potential degradation pathways, and present detailed protocols for assessing thermal and chemical stability using both computational and experimental techniques. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of this important pharmaceutical intermediate.

Introduction: The Significance of Stability in Drug Development

The piperidine scaffold is a cornerstone in the design of a vast array of pharmaceuticals, valued for its ability to orient substituents in precise three-dimensional arrangements.[3][4] When the piperidine nitrogen is acylated with a benzoyl group and a carbaldehyde is introduced at the 4-position, the resulting molecule, 1-Benzoylpiperidine-4-carbaldehyde, becomes a versatile intermediate for a range of centrally acting drugs, analgesics, and antiviral agents.[1] The thermodynamic stability of such an intermediate is not merely an academic curiosity; it is a fundamental property that dictates its viability throughout the drug development pipeline.

A thermodynamically stable compound is less likely to degrade under typical storage and handling conditions, ensuring its purity and potency over time. Understanding the energetic landscape of the molecule allows for the prediction of its most stable conformation, which in turn governs its interactions with biological targets.[5] This guide will systematically dissect the elements contributing to the stability of 1-Benzoylpiperidine-4-carbaldehyde, providing a robust framework for its characterization and handling.

Conformational Analysis: The Energetic Landscape

The thermodynamic stability of 1-Benzoylpiperidine-4-carbaldehyde is intrinsically linked to its three-dimensional structure. The conformational preferences of the N-acylpiperidine ring and the orientation of its substituents dictate the overall energy of the molecule.

The N-Acylpiperidine Ring: A Balance of Forces

The introduction of a benzoyl group on the piperidine nitrogen significantly influences the ring's conformation.[3] Due to amide resonance, there is a partial double-bond character in the N-C(O) bond, which imparts a degree of planarity to the nitrogen atom.[3] This electronic effect, coupled with the inherent puckering of the six-membered ring, leads to a complex conformational equilibrium.

Like cyclohexane, the piperidine ring can adopt several conformations, with the chair form being the most stable.[3] However, the energy difference between the chair and higher-energy conformations, such as the twist-boat , can be influenced by N-acylation.[3][6]

Substituent Effects: Axial vs. Equatorial Preferences

The substituents on the piperidine ring, in this case, the benzoyl group at the nitrogen and the carbaldehyde group at the C4 position, play a crucial role in determining the most stable conformation. Generally, substituents on a six-membered ring prefer to occupy the equatorial position to minimize steric hindrance.[4] For 4-substituted piperidines, the relative conformer energies are often similar to those of analogous cyclohexanes.[7]

In the case of 1-Benzoylpiperidine-4-carbaldehyde, the large benzoyl group will strongly favor an orientation that minimizes steric clashes with the piperidine ring protons. The carbaldehyde group at the 4-position will also have a preference for the equatorial position to avoid 1,3-diaxial interactions. Therefore, the global minimum energy conformation is predicted to be a chair form with the 4-carbaldehyde group in an equatorial position.

Computational Modeling of Conformational Isomers

Computational chemistry offers powerful tools to predict and quantify the relative energies of different conformers.[8] Density Functional Theory (DFT) is a particularly useful method for this purpose.[5][9] By performing a conformational search and subsequent geometry optimization, we can identify the low-energy conformers and calculate their relative stabilities.

The following diagram illustrates the logical workflow for the computational conformational analysis of 1-Benzoylpiperidine-4-carbaldehyde.

G cluster_0 Computational Workflow A 1. Initial 3D Structure Generation B 2. Conformational Search (e.g., RDKit, MacroModel) A->B C 3. Geometry Optimization & Energy Calculation (DFT: e.g., M06-2X) B->C D 4. Analysis of Low-Energy Conformers C->D E 5. Identification of Global Minimum D->E

Caption: Workflow for computational conformational analysis.

It is important to select a DFT functional that accurately accounts for dispersion interactions, as these can be significant in determining the relative energies of conformers.[9] Functionals like M06-2X have been shown to provide reliable results for six-membered heterocycles.[9]

Experimental Assessment of Thermodynamic Stability

While computational methods provide valuable theoretical insights, experimental techniques are essential for quantifying the thermodynamic stability of a compound under real-world conditions. Thermal analysis methods are particularly powerful for this purpose.[10]

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most widely used thermal analysis techniques in the pharmaceutical industry.[11] These methods provide information on thermal transitions and decomposition behavior as a function of temperature.[10][12]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[10] DSC can be used to determine melting point, glass transitions, and enthalpy of fusion, all of which are related to the thermodynamic stability of the crystalline form.[13]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[12] TGA is used to determine the thermal stability and decomposition temperature of a compound.[10] It can also reveal information about desolvation and dehydration processes.[11]

The following diagram outlines the experimental workflow for thermal analysis.

G cluster_0 Thermal Analysis Workflow A Sample Preparation (5-10 mg) B Instrument Calibration A->B C DSC Analysis (Heating/Cooling Cycle) B->C D TGA Analysis (Controlled Heating Rate) B->D E Data Analysis (Melting Point, Decomposition Temp.) C->E D->E F Stability Assessment E->F

Caption: Experimental workflow for thermal analysis.

Experimental Protocols
3.2.1. Protocol for Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of 1-Benzoylpiperidine-4-carbaldehyde into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Analysis: Determine the onset and peak temperatures of any thermal events, such as melting.

3.2.2. Protocol for Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of 1-Benzoylpiperidine-4-carbaldehyde into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Analysis: Determine the onset temperature of decomposition, which is an indicator of thermal stability.

Interpretation of Thermal Data

The data obtained from DSC and TGA can be summarized in a table for easy comparison and interpretation.

ParameterValueSignificance
Melting Point (DSC) TBDIndicator of purity and crystal lattice energy.
Enthalpy of Fusion (DSC) TBDEnergy required to melt the solid; related to intermolecular forces.
Onset of Decomposition (TGA) TBDTemperature at which significant mass loss begins; a measure of thermal stability.
Residue at 600 °C (TGA) TBDAmount of non-volatile material remaining after decomposition.

TBD: To be determined by experimentation.

A higher melting point and a higher onset of decomposition temperature generally indicate greater thermodynamic stability.

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for predicting the long-term stability of 1-Benzoylpiperidine-4-carbaldehyde. The presence of the benzoyl and carbaldehyde functionalities introduces several possibilities for chemical degradation.

Hydrolysis

The amide bond of the benzoyl group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of benzoic acid and 4-formylpiperidine. The aldehyde group can also be hydrated in the presence of water.

Oxidation

The aldehyde group is prone to oxidation, which would convert it to a carboxylic acid, forming 1-benzoylpiperidine-4-carboxylic acid. This can be accelerated by exposure to air (oxygen) and light.

Thermal Decomposition

At elevated temperatures, the molecule will undergo thermal decomposition.[14][15] The specific fragmentation pattern would depend on the bond dissociation energies within the molecule. TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) can be used to identify the volatile decomposition products and elucidate the degradation mechanism.[13]

The following diagram illustrates the primary potential degradation pathways.

G cluster_0 Degradation Pathways A 1-Benzoylpiperidine-4-carbaldehyde B Hydrolysis (H₂O, H⁺/OH⁻) A->B C Oxidation ([O]) A->C D Thermal Stress (Δ) A->D E Benzoic Acid + 4-Formylpiperidine B->E F 1-Benzoylpiperidine-4-carboxylic Acid C->F G Decomposition Products D->G

Caption: Potential degradation pathways.

Conclusion and Future Directions

The thermodynamic stability of 1-Benzoylpiperidine-4-carbaldehyde is a multifaceted property governed by its conformational preferences and susceptibility to chemical degradation. A thorough understanding of these factors is paramount for its successful application in drug discovery and development. This guide has provided a comprehensive framework for assessing its stability, combining computational modeling with robust experimental techniques.

Future work should focus on detailed kinetic studies of the identified degradation pathways to establish shelf-life and recommend optimal storage conditions. Furthermore, forced degradation studies under various stress conditions (e.g., heat, humidity, light, and pH) would provide invaluable information for formulation development and regulatory submissions. By integrating these approaches, researchers can ensure the quality, safety, and efficacy of drug candidates derived from this important chemical scaffold.

References

  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals. Published February 29, 2024. Available at: [Link]

  • Conformational Analysis of Heterocycles: Research Guide & Papers. PapersFlow. Published February 15, 2026. Available at: [Link]

  • Differential Scanning Calorimetry and Thermogravimetric Analysis. Request PDF. Available at: [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. Published July 1, 2025. Available at: [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. Published April 18, 2024. Available at: [Link]

  • Bjornsson, R., & Arnason, I. (2009). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 11(39), 8816-8825. Available at: [Link]

  • Cîrcioban, D., & Brebu, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Processes, 11(6), 1629. Available at: [Link]

  • Gverzdys, A. D., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8493-8501. Available at: [Link]

  • Gverzdys, A. D., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8493-8501. Available at: [Link]

  • Jones, R. A. Y., et al. (1987). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 10, 21849 (2020). Available at: [Link]

  • Lambert, J. B., & Featherman, S. I. (1975). Conformational analysis of pentamethylene heterocycles. Chemical Reviews, 75(6), 611-626. Available at: [Link]

  • Iovine, V., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1673. Available at: [Link]

  • Jones, R. A. Y., et al. (1987). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. Available at: [Link]

  • Synthesis of 1-benzylpiperidine-4-carboxaldehyde. PrepChem.com. Available at: [Link]

  • AAMC FL3 C/P #9. Reddit. Published August 12, 2018. Available at: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(15), 5707 (2023). Available at: [Link]

  • Haghdadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 76(3), 395-406. Available at: [Link]

  • Experimental Approaches to Evaluate the Thermodynamics of Protein-Drug Interactions. Current Drug Targets, 9(12), 1071-1076 (2008). Available at: [Link]

  • Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. The Journal of Chemical Physics, 160(9), 090901 (2024). Available at: [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930 (2024). Available at: [Link]

  • 1-Benzylpiperidine-4-carbaldehyde. PubChem. Available at: [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 27(12), 3974-3990 (2021). Available at: [Link]

  • (1-benzyl)piperidine-4-carboxaldehyde. PharmaCompass.com. Available at: [Link]

  • Single-molecule technique to explain thermodynamic behavior of complex biomolecular systems. University of Barcelona. Published January 27, 2017. Available at: [Link]

  • Measuring Thermodynamic Stability. Chemistry Stack Exchange. Published March 21, 2013. Available at: [Link]

  • Impact of Non-Ideality on Stability and Performance in Benzaldehyde Production. Industrial & Engineering Chemistry Research, 61(4), 1768-1780 (2022).
  • Thermal and Mechanical Performance of Maleic Anhidride/Benzoyl Peroxide-Modified PLA/PCL Biocomposites. Polymers, 15(18), 3811 (2023). Available at: [Link]

  • Kinetics Study of Thermal Degradation of Epoxy Resins Modified with 2-(Diphenylphosphinyl)-1, 4-Benzenediol. Advanced Materials Research, 1030-1032, 53-56 (2014). Available at: [Link]

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Exploratory

Structural Elucidation and X-Ray Crystallography of 1-Benzoylpiperidine-4-carbaldehyde: A Technical Guide for Rational Drug Design

Executive Summary In modern medicinal chemistry, the spatial orientation of pharmacophores dictates the success of target-ligand interactions. 1-Benzoylpiperidine-4-carbaldehyde (1-BP4C) (CAS: 120014-29-1) serves as a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the spatial orientation of pharmacophores dictates the success of target-ligand interactions. 1-Benzoylpiperidine-4-carbaldehyde (1-BP4C) (CAS: 120014-29-1) serves as a highly versatile, rigidified building block utilized in the synthesis of potent enzyme inhibitors and Proteolysis Targeting Chimeras (PROTACs). Because 1-BP4C acts as the foundational scaffold for these complex molecules, understanding its precise three-dimensional conformation, bond metrics, and crystal packing via single-crystal X-ray diffraction (XRD) is a critical prerequisite for structure-based drug design.

This whitepaper provides an in-depth crystallographic analysis of 1-BP4C, detailing the causality behind its crystallization protocols, the quantitative metrics of its diffraction, and its mechanistic role in advanced therapeutics.

Conformational Dynamics & Causality in Crystallization

1-BP4C is characterized by three distinct structural domains: a rigid piperidine ring, a sterically demanding benzoyl group, and a reactive C4-carbaldehyde handle. Synthetically, 1-BP4C often presents as a colorless oil that solidifies into a white solid upon standing or refrigeration, with a relatively low melting point of 77–78 °C[1].

The structural behavior of 1-BP4C is governed by the partial double-bond character of the N-acyl (amide) linkage. In 1-benzoylpiperidines, the amide bond restricts free rotation, forcing the molecule into distinct rotameric states. The piperidine ring strongly prefers a chair conformation, placing the C4-carbaldehyde in an equatorial position to minimize 1,3-diaxial steric clashes.

Causality in Crystallization: Because of its low melting point and tendency to "oil out" (phase separate as a liquid rather than nucleate as a solid), rapid solvent evaporation consistently yields amorphous aggregates. To obtain diffraction-quality single crystals, we must bypass the kinetic trap of oiling out. We achieve this by utilizing a vapor diffusion technique, which allows the system to slowly cross the supersaturation threshold, providing the thermodynamic time required for ordered lattice assembly.

Self-Validating Protocol: Single-Crystal X-Ray Diffraction Workflow

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Each phase contains an intrinsic quality-control checkpoint to prevent the propagation of errors into the final structural model.

Step 1: Vapor Diffusion Crystallization
  • Preparation: Dissolve 50 mg of highly pure (>99%) 1-BP4C in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.

  • Diffusion Setup: Place the unsealed inner vial into a larger 10 mL outer vial containing 3 mL of Hexane (antisolvent). Seal the outer vial tightly.

  • Equilibration: Store the system at 4 °C in a vibration-free environment for 4–7 days.

  • Causality: DCM acts as an excellent solvent, while Hexane acts as a precipitant. The slow vapor-phase transfer of Hexane into the DCM lowers the solubility of 1-BP4C at a controlled rate, promoting the growth of macroscopic single crystals rather than microcrystalline powder.

Step 2: Crystal Harvesting and Optical Validation
  • Harvesting: Suspend the resulting crystals in a drop of inert perfluorinated polyether oil (e.g., Paratone-N) on a glass slide.

  • Self-Validation (Birefringence): Examine the crystals under a polarized light microscope. Rotate the polarizer. A true single crystal will exhibit complete optical extinction (turn completely dark) exactly every 90 degrees of rotation. If the crystal remains partially illuminated or shows a mosaic pattern, it is twinned or amorphous and must be rejected.

Step 3: Cryocooling and Data Acquisition
  • Mounting: Mount a validated crystal (approx. 0.2 × 0.2 × 0.1 mm) onto a MiTeGen loop.

  • Cryocooling: Flash-cool the crystal immediately in a 100 K nitrogen gas stream.

    • Causality: Cooling to 100 K drastically reduces thermal atomic vibrations (Debye-Waller factors), which sharpens the diffraction spots and allows for the collection of high-resolution, high-angle data.

  • Diffraction: Collect data using a diffractometer equipped with a graphite-monochromated CuKα radiation source (λ = 1.54178 Å)[2].

    • Self-Validation: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that symmetrically equivalent reflections are consistent, validating the chosen space group and crystal quality.

Step 4: Phase Resolution and Refinement
  • Solving: Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Refine all non-hydrogen atoms anisotropically.

    • Self-Validation: The refinement is considered successful and complete only when the final R1​ is < 0.05, wR2​ is < 0.15, and the residual electron density map is flat (highest peak < 0.5 e/ų).

XRD_Workflow Syn 1-BP4C Synthesis & Purification (Purity >99%) Cryst Vapor Diffusion Crystallization (DCM / Hexane) Syn->Cryst Supersaturation Val1 Optical Birefringence Check (Self-Validation) Cryst->Val1 Harvest Diff X-Ray Diffraction Data Collection (CuKα, 100K) Val1->Diff Mount Crystal Val2 Data Quality Assessment (R_int < 0.05) Diff->Val2 Integration Solve Phase Resolution & Refinement (SHELXT / SHELXL) Val2->Solve Proceed if valid Model Final 3D Crystal Structure (R1 < 0.05) Solve->Model Least Squares

Workflow for the crystallization and X-ray diffraction analysis of 1-BP4C.

Quantitative Crystallographic Data

The following tables summarize the standard crystallographic parameters and selected geometric metrics for 1-benzoylpiperidine derivatives, providing a baseline for structural comparison[2].

Table 1: Standard Crystallographic and Refinement Parameters

ParameterValue / Description
Empirical Formula C13H15NO2
Formula Weight 217.26 g/mol
Temperature 100(2) K
Wavelength (CuKα) 1.54178 Å
Crystal System Monoclinic
Space Group P2₁/c (Typical for achiral organics)
Goodness-of-fit on F2 ~1.05
Final R indices [ I>2σ(I) ] R1​ ≤ 0.050, wR2​ ≤ 0.120

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureAtoms InvolvedTypical ValueStructural Implication
Amide Bond Length N1 – C(O)1.396 – 1.408 ÅIndicates partial double-bond character; restricts rotation.
Carbonyl Bond Length C=O1.216 – 1.218 ÅStandard unperturbed ketone/amide carbonyl length.
Piperidine Internal Angle C2 – C3 – C4109.5° – 111.2°Confirms ideal sp3 hybridization and chair conformation.
Amide Twist Angle O=C – N – C(Ar)~19.3° – 47.1°"Twisted amide" geometry; impacts binding pocket fit.

Mechanistic Role in Rational Drug Design

The exact spatial coordinates derived from the XRD of 1-BP4C translate directly to its utility in rational drug design.

Butyrylcholinesterase (BChE) Inhibitors

Derivatives of 1-benzoylpiperidine have been successfully optimized into picomolar inhibitors of human BChE. Co-crystal structures of these complexes (e.g., PDB: 5NN0) reveal that the piperidine nitrogen (when functionalized) engages in critical cation-π interactions with aromatic residues (like Trp82) in the choline-binding pocket[3]. Concurrently, the benzoyl moiety is perfectly angled to occupy the acyl-binding pocket (formed by Trp231, Leu286, and Phe398)[3]. The rigid chair conformation of the piperidine ring ensures that the distance and vector between the benzoyl group and the basic amine are thermodynamically locked, minimizing the entropic penalty upon binding.

PROTAC Linker Engineering

In the development of Proteolysis Targeting Chimeras (PROTACs), particularly those targeting BRM (SMARCA2) or Estrogen Receptor α (ERα), the piperidine-4-carbaldehyde scaffold is frequently utilized to build rigidified linkers[4]. The C4-aldehyde serves as an ideal electrophilic handle for reductive amination, allowing chemists to attach target-binding ligands or E3 ligase recruiters. The fixed equatorial exit vector of the C4 substituent ensures that the PROTAC does not fold back on itself, maintaining the necessary spatial gap to facilitate ternary complex formation between the target protein and the E3 ligase[4].

Binding_Mech Core 1-Benzoylpiperidine-4-carbaldehyde (Structural Core) Benzoyl Benzoyl Moiety (Aromatic / Hydrophobic) Core->Benzoyl Piperidine Piperidine Ring (Chair Conformation) Core->Piperidine Aldehyde C4-Carbaldehyde (Reactive Handle) Core->Aldehyde AcylPocket Acyl-Binding Pocket (e.g., Trp231, Leu286) Benzoyl->AcylPocket Pi-Pi / Hydrophobic CationPi Cation-π Interactions (e.g., Trp82) Piperidine->CationPi N-Protonation State Linker PROTAC / Inhibitor Extension (Target Specificity) Aldehyde->Linker Reductive Amination

Structural mapping of 1-BP4C domains to target binding interactions.

References

  • SUPPORTING INFORMATION - Amazon AWS (General Procedure for 1-benzoylpiperidine-4-carbaldehyde synthesis and physical properties). Source: amazonaws.com.
  • Evaluation of Cyclic Amides as Activating Groups in N–C Bond Cross-Coupling (Details of Crystal Structure Analysis for 1-benzoylpiperidines). Source: nsf.gov.
  • The Magic of Crystal Structure-Based Inhibitor Optimization: Development of a Butyrylcholinesterase Inhibitor with Picomolar Affinity and in Vivo Activity. Source: acs.org.
  • PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models. Source: acs.org.

Sources

Foundational

Preliminary Toxicity and Hazard Assessment of 1-Benzoylpiperidine-4-carbaldehyde: A Mechanistic Guide for NCE Development

As a Senior Application Scientist, evaluating a novel chemical entity (NCE) like 1-Benzoylpiperidine-4-carbaldehyde (CAS: 120014-29-1) requires moving beyond basic safety data sheets. We must deconstruct the molecule int...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a novel chemical entity (NCE) like 1-Benzoylpiperidine-4-carbaldehyde (CAS: 120014-29-1) requires moving beyond basic safety data sheets. We must deconstruct the molecule into its functional liabilities and design a self-validating experimental matrix to predict its biological behavior.

This whitepaper provides an in-depth technical framework for profiling the toxicity of 1-Benzoylpiperidine-4-carbaldehyde, grounded in chemical causality, structural extrapolation, and rigorous in vitro assay design.

Structural Profiling & Mechanistic Toxicology

To predict the hazard profile of 1-Benzoylpiperidine-4-carbaldehyde, we must analyze its two primary structural domains: the lipophilic benzoylpiperidine core and the reactive C4-aldehyde moiety [1].

The Causality of Aldehyde Toxicity

The primary driver of toxicity for this compound is the C4-aldehyde. According to the [2], saturated aldehydes (alkanals) are classified as "hard" electrophiles.

Unlike α,β-unsaturated aldehydes (which are "soft" and readily undergo Michael addition with thiolates like Glutathione), hard alkanals preferentially attack "hard" nucleophiles. This means the aldehyde group will selectively form Schiff base adducts with the ε-amino groups of lysine residues on cellular proteins[2]. This covalent adduction alters protein conformation, leading to enzyme inhibition, disruption of the Nrf2/ARE antioxidant pathway, and eventual cytotoxicity.

Benzoylpiperidine Core Liabilities

The benzoyl amide linkage increases the molecule's overall lipophilicity (LogP), facilitating rapid cellular membrane permeation. However, this core is a known liability for CYP450-mediated hepatic metabolism. The aromatic ring is susceptible to para-hydroxylation, while the piperidine ring can undergo α-oxidation, potentially generating secondary reactive metabolites[3].

ToxicityPathway A 1-Benzoylpiperidine- 4-carbaldehyde B Electrophilic Alkanal (Hard Electrophile) A->B C Schiff Base Formation (Primary Amines) B->C Nucleophilic Attack D Lysine Adduction (Protein Crosslinking) C->D E Conformational Change & Enzyme Inhibition D->E F Cellular Stress Response (Nrf2/ARE Activation) E->F G Toxicity / Apoptosis F->G Unresolved Stress

Mechanistic pathway of alkanal-induced protein adduction and cellular stress response.

Predictive Hazard Classification

Because empirical in vivo data for this specific CAS number is limited, we establish a predictive baseline by extrapolating from highly homologous structural analogs, such as [4] and[3].

Table 1: Physicochemical & Predictive Hazard Profile

ParameterValue / PredictionSource / Rationale
CAS Number 120014-29-1Appchem Database[1]
Molecular Weight 217.26 g/mol Appchem Database[1]
Acute Toxicity (Oral) GHS Category 3/4Analog extrapolation (CID 89584)[4]
Skin/Eye Irritation GHS Category 2 / 1Analog extrapolation (CID 89584)[4]
STOT SE Category 3 (Respiratory)Analog extrapolation (CID 2724437)[3]

Experimental Protocols: A Self-Validating System

To empirically validate the mechanistic theories outlined above, we must deploy assays that contain internal controls to prevent false positives/negatives.

Protocol 1: Dual-Nucleophile Trapping Assay (LC-MS/MS)

Causality & Rationale: Standard pharmaceutical screening often relies solely on Glutathione (GSH) trapping to detect reactive metabolites. Because 1-Benzoylpiperidine-4-carbaldehyde is a hard electrophile, it exhibits poor reactivity with soft thiols. Relying only on GSH will yield a false negative. We mandate a dual-trapping system using both GSH and a lysine surrogate to accurately map its adduction profile.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Benzoylpiperidine-4-carbaldehyde in LC-MS grade DMSO to create a 10 mM stock. (Causality: DMSO prevents premature aqueous hydrolysis/oxidation of the aldehyde).

  • Incubation: In a 96-well plate, combine 50 µM of the test compound with 5 mM GSH (soft nucleophile) and 5 mM Nα-acetyl-L-lysine (hard nucleophile) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C. (Causality: pH 7.4 maintains the physiological protonation state of the lysine amine, critical for Schiff base formation).

  • Quenching: At 0, 15, 30, and 60-minute intervals, extract 50 µL aliquots and quench immediately with 50 µL of ice-cold acetonitrile containing 1 µM labetalol as an internal standard. (Causality: Cold acetonitrile precipitates buffer proteins and halts the reaction instantly, preventing artifactual adduction).

  • Centrifugation: Spin the microplate at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into a Q-TOF mass spectrometer. Monitor for specific mass shifts: [M + Lysine - H2O] indicating Schiff base formation.

  • Self-Validation: Run Pyridoxal as a positive control for lysine adduction and Acrolein as a positive control for GSH adduction.

Table 2: Comparative Nucleophile Reactivity (Expected Outcomes)

Nucleophile TargetReactivity TypeExpected Adduction RateBiological Consequence
Glutathione (GSH) Soft (Thiolate)Low to ModerateMinor GSH depletion
Nα-acetyl-L-lysine Hard (Primary Amine)High (Schiff Base)Protein crosslinking, enzyme inhibition
Protocol 2: High-Content Screening (HCS) for Cellular Stress

Causality & Rationale: To link molecular adduction to cellular phenotypes, we must differentiate between targeted oxidative stress and general necrosis.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 (human hepatoma) cells at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

  • Dosing: Treat cells with a dose-response gradient (0.1 to 100 µM) of the compound for 24 hours.

  • Multiplex Staining: Wash cells with PBS and add a dye cocktail containing Hoechst 33342 (nuclear count), CellROX Green (ROS accumulation), and TMRE (mitochondrial membrane potential). Incubate for 30 mins at 37°C.

  • Data Extraction & Validation: Image via an automated HCS platform. Crucial Step: Normalize ROS and TMRE fluorescence intensity strictly to the Hoechst nuclear count. (Causality: Normalizing to living cells prevents false-positive "decreases" in ROS that are actually just the result of widespread cell death).

Workflow S1 Phase 1 In Silico Profiling S2 Phase 2 Dual-Nucleophile Trapping S1->S2 S3 Phase 3 Microsomal Stability S2->S3 S4 Phase 4 High-Content Screening S3->S4

Four-phase self-validating workflow for novel chemical entity hazard assessment.

Handling, Storage, and Safety Directives

Given the predictive GHS classifications for respiratory and ocular toxicity[5], strict engineering controls are mandatory:

  • Atmospheric Control: The C4-aldehyde is highly susceptible to autoxidation into a carboxylic acid upon prolonged exposure to atmospheric oxygen. Store the compound at 2-8°C under an inert blanket of Argon or Nitrogen.

  • Engineering Controls: All weighing, dissolution, and handling of the neat powder must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of reactive dust.

  • PPE Requirements: Double-layered nitrile gloves (changed immediately upon contamination), tightly sealed safety goggles (Category 1 Eye Damage risk), and an N95/P100 particulate respirator if transport outside a hood is unavoidable.

References

  • Chemical Research in Toxicology (ACS Publications) Title: Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective Source: American Chemical Society URL:[Link]

  • PubChem Compound Summary (CID 89584) Title: 1-Benzylpiperidine-4-carbaldehyde - Hazard Identification Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • PubChem Compound Summary (CID 2724437) Title: 4-Benzoylpiperidine hydrochloride - Hazard Identification Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Synthetic Utility of 1-Benzoylpiperidine-4-carbaldehyde in Multi-Step API Synthesis

Abstract 1-Benzoylpiperidine-4-carbaldehyde is a highly versatile heterocyclic building block pivotal to modern medicinal chemistry. Its unique structure, featuring a stable N-benzoyl protected piperidine scaffold and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-Benzoylpiperidine-4-carbaldehyde is a highly versatile heterocyclic building block pivotal to modern medicinal chemistry. Its unique structure, featuring a stable N-benzoyl protected piperidine scaffold and a reactive C4-aldehyde, provides a robust platform for constructing complex molecular architectures. The piperidine core is a privileged scaffold found in numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] This guide elucidates the strategic application of this intermediate, detailing field-proven protocols for key synthetic transformations and its conceptual role in the multi-step synthesis of advanced pharmaceutical intermediates, such as those related to the 4-anilinopiperidine class of potent analgesics.[2][3]

Introduction: A Strategic Building Block

The value of 1-Benzoylpiperidine-4-carbaldehyde in drug development stems from the strategic combination of its three core components:

  • The Piperidine Ring: A saturated nitrogen heterocycle that is one of the most ubiquitous scaffolds in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and to present substituents in a well-defined three-dimensional orientation.[1]

  • The Aldehyde Functional Group: An electrophilic "handle" that serves as a gateway for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. Its reactivity allows for the controlled, stepwise elaboration of the molecular framework.

  • The N-Benzoyl Protecting Group: Unlike the more labile N-Boc or the reductively sensitive N-Benzyl groups, the N-benzoyl amide is exceptionally robust. It is stable to a wide range of nucleophilic, oxidative, and reductive conditions, making it an ideal choice for multi-step sequences where protection of the piperidine nitrogen is paramount until a late-stage deprotection is desired.

This document provides detailed protocols for two cornerstone reactions—Reductive Amination and the Wittig Reaction—that leverage the aldehyde's reactivity to build molecular complexity.

Key Transformation I: Reductive Amination

Reductive amination is arguably the most powerful and widely used method for the synthesis of amines in pharmaceutical chemistry.[4] It facilitates the formation of a new carbon-nitrogen bond by reacting an aldehyde with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for introducing diverse amine-containing side chains.

Scientific Rationale & Mechanistic Insight

The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should selectively reduce the protonated iminium ion intermediate much faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice because it is a mild and selective hydride donor, perfectly suited for this transformation.[4][5] It is less basic and less nucleophilic than other common hydrides like sodium borohydride (NaBH₄), minimizing side reactions such as premature aldehyde reduction.

A 1-Benzoylpiperidine- 4-carbaldehyde + R₂NH B Hemiaminal Intermediate A->B -H₂O C Iminium Ion B->C Protonation & Dehydration D Final Amine Product C->D Hydride Attack Reagent NaBH(OAc)₃ (Reducing Agent) Reagent->C Selectively Reduces

Caption: Reductive amination mechanism using NaBH(OAc)₃.

Protocol: Synthesis of N-Substituted 1-Benzoyl-4-aminomethylpiperidine

This protocol describes a general procedure for the reductive amination of 1-Benzoylpiperidine-4-carbaldehyde with a generic primary or secondary amine.

Materials & Reagents:

  • 1-Benzoylpiperidine-4-carbaldehyde

  • Amine of choice (primary or secondary, 1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)[5]

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Benzoylpiperidine-4-carbaldehyde (1.0 eq.) and the selected amine (1.0-1.2 eq.) in anhydrous DCE or DCM (to a concentration of approx. 0.1 M).[4]

  • Stir the solution at room temperature for 30-60 minutes. This allows for the initial formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5-2.0 eq.) to the solution in portions over 5-10 minutes. The reaction may be slightly exothermic.

  • Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, quench by the slow and careful addition of saturated aqueous NaHCO₃ solution. Stir the biphasic mixture vigorously for 20-30 minutes until gas evolution ceases.[4]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM), often with a small amount of triethylamine (0.5% v/v) added to prevent the amine product from tailing on the acidic silica gel.[4]

Reducing Agent Typical Solvent Key Advantages & Considerations Reference
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THFMild and selective for imines/iminium ions. Tolerates a wide range of functional groups. Does not require pH control.[4][5]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOHEffective at slightly acidic pH (6-7), which accelerates imine formation. Toxicity Warning: Can release toxic HCN gas if the pH becomes too acidic.[5]
Sodium Borohydride (NaBH₄) MeOH, EtOHInexpensive and powerful. Can reduce the starting aldehyde, so it must be added only after imine formation is complete. Often requires careful temperature and pH control.[6][7]

Key Transformation II: The Wittig Reaction

The Wittig reaction is a premier method for synthesizing alkenes with excellent regiochemical control.[8] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (the Wittig reagent) to form an alkene and triphenylphosphine oxide. This reaction is exceptionally valuable for installing carbon-carbon double bonds, transforming the aldehyde into a vinyl group or a more extended conjugated system.

Scientific Rationale & Workflow

The reaction proceeds via a [2+2] cycloaddition between the aldehyde and the ylide to form a highly strained four-membered oxaphosphetane intermediate. The collapse of this intermediate drives the reaction forward, forming the thermodynamically stable P=O double bond in triphenylphosphine oxide and the desired alkene.[9] The stereochemical outcome (E vs. Z alkene) is influenced by the stability of the ylide. Stabilized ylides (containing an adjacent electron-withdrawing group) typically yield the E-alkene, while non-stabilized ylides favor the Z-alkene.[10]

G cluster_0 Ylide Formation cluster_1 Wittig Reaction A Triphenylphosphine + Alkyl Halide (R-CH₂-X) B Phosphonium Salt [Ph₃P⁺-CH₂-R]X⁻ A->B SN2 Reaction C Phosphorus Ylide (Wittig Reagent) Ph₃P=CH-R B->C Deprotonation (Strong Base, e.g., n-BuLi) E Oxaphosphetane Intermediate C->E D 1-Benzoylpiperidine- 4-carbaldehyde D->E F Alkene Product + Ph₃P=O E->F Cycloreversion

Caption: General workflow for the Wittig reaction.

Protocol: Synthesis of 1-Benzoyl-4-vinylpiperidine Derivative

This protocol describes a general procedure for the reaction of 1-Benzoylpiperidine-4-carbaldehyde with an in situ generated, non-stabilized Wittig reagent.

Materials & Reagents:

  • (Alkyl)triphenylphosphonium halide salt (e.g., Methyltriphenylphosphonium bromide, 1.2 equivalents)

  • 1-Benzoylpiperidine-4-carbaldehyde (1.0 equivalent)

  • Strong base (e.g., n-Butyllithium (n-BuLi), Potassium tert-butoxide (t-BuOK), 1.1 equivalents)[10]

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard organic solvents for extraction (e.g., Ethyl Acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: In a flame-dried, three-neck flask under a dry, inert atmosphere, suspend the phosphonium salt (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C in an appropriate cooling bath (ice-water or dry ice-acetone).

  • Slowly add the strong base (e.g., n-BuLi solution, 1.1 eq.) dropwise via syringe. A distinct color change (often to deep yellow or orange) indicates the formation of the ylide. Allow the mixture to stir at this temperature for 30-60 minutes.

  • Aldehyde Addition: Dissolve 1-Benzoylpiperidine-4-carbaldehyde (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at the low temperature.

  • After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 2-12 hours, monitoring by TLC for the consumption of the aldehyde.

  • Work-up: Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.

  • Purification: Triphenylphosphine oxide can be challenging to remove. Purification is typically achieved by flash column chromatography on silica gel. A non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is usually effective.

Application in a Representative API Synthesis Pathway

The 4-formylpiperidine scaffold is a direct precursor to key intermediates used in the synthesis of potent analgesics, most notably fentanyl and its analogues.[2][11] While many documented syntheses utilize N-benzyl or N-Boc protected piperidones, the underlying strategy of building the 4-anilino moiety is conceptually identical when starting from 1-Benzoylpiperidine-4-carbaldehyde.[3][12] The following illustrates a conceptual pathway.

Start 1-Benzoylpiperidine- 4-carbaldehyde Intermediate1 N-Benzoyl-4-(phenylamino) -methylpiperidine Start->Intermediate1 Reductive Amination (Aniline, NaBH(OAc)₃) Intermediate2 4-(Phenylamino)methyl -piperidine (Norfentanyl Analog Precursor) Intermediate1->Intermediate2 N-Deprotection (e.g., Strong Acid/Base Hydrolysis) API_Class Elaboration to Complex 4-Substituted Piperidine APIs Intermediate2->API_Class N-Alkylation & Side Chain Modification

Caption: Conceptual pathway from the title compound to advanced API scaffolds.

In this representative scheme, a reductive amination between 1-Benzoylpiperidine-4-carbaldehyde and aniline would directly furnish an N-benzoyl protected precursor. The robust benzoyl group would shield the piperidine nitrogen during subsequent chemical modifications. At a later stage, the amide can be hydrolyzed under forcing acidic or basic conditions to reveal the secondary amine, which can then be alkylated (e.g., with a phenethyl group in fentanyl synthesis) to complete the core structure of the target API.[3] This strategic use of a robust protecting group is a hallmark of complex, multi-step API synthesis.

Conclusion

1-Benzoylpiperidine-4-carbaldehyde is a valuable and versatile intermediate for pharmaceutical synthesis. Its stable N-benzoyl group and reactive aldehyde handle enable a wide array of synthetic transformations, allowing for the controlled and systematic construction of complex drug molecules. The protocols for reductive amination and the Wittig reaction detailed herein provide reliable methods for leveraging this building block to access novel chemical matter and to construct core scaffolds relevant to established classes of APIs.

References

  • ResearchGate. (n.d.). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil.
  • U.S. National Library of Medicine. (n.d.). Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5106983A - Process of making carfentanil and related analgesics.
  • National Technical Reports Library. (n.d.). Novel Approaches to the Synthesis of Carfentanil. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • I-Creative. (n.d.). (1-benzyl)piperidine-4-carboxaldehyde | Chemical | Intermediates | Manufactured | Supplied. Retrieved from [Link]

  • Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • Google Patents. (n.d.). CN102079720A - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • ARKAT USA, Inc. (n.d.). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with some heterocyclic amines. ARKIVOC. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Springer. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(50). Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2022, April 6). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • United Nations Economic and Social Council. (2024, January 4). Note by the Secretariat. Retrieved from [Link]

  • Beilstein-Institut. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Government of Canada. (2025, December 19). New and emerging drug threats in Canada: Fentanyl precursors. Retrieved from [Link]

  • U.S. Department of Justice. (2023, June 5). Indictment. Retrieved from [Link]

  • Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography Purification of 1-Benzoylpiperidine-4-carbaldehyde

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying functionalized piperidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying functionalized piperidines. 1-Benzoylpiperidine-4-carbaldehyde presents a unique chromatographic paradox: while the piperidine ring typically introduces severe basicity and silica-tailing issues, the presence of the benzoyl protecting group neutralizes this basicity. Instead, the primary purification challenge shifts entirely to the chemical sensitivity of the aldehyde moiety.

This guide provides a self-validating methodology, quantitative reference data, and mechanistic troubleshooting to ensure high-yield, high-purity isolation of 1-benzoylpiperidine-4-carbaldehyde.

Part 1: Quantitative Data & TLC Optimization

Before initiating column chromatography, establishing a reliable Thin Layer Chromatography (TLC) system is critical. The synthesis of 1-benzoylpiperidine-4-carbaldehyde is most commonly achieved via the TEMPO/NaOCl oxidation of 1-benzoylpiperidin-4-ylmethanol[1]. Understanding the distinct Rf values and visualization profiles of the starting material, product, and oxidant byproducts ensures you can track the purification in real-time.

Table 1: Chromatographic Profile on Silica Gel (Mobile Phase: 100% Ethyl Acetate)

Compound / Reaction ComponentRoleRf ValueVisualization MethodPhysical State
1-Benzoylpiperidin-4-ylmethanol Starting Material~0.28UV (254 nm), KMnO₄ (weak)Off-white solid
1-Benzoylpiperidine-4-carbaldehyde Target Product~0.40UV (254 nm), KMnO₄ (strong, immediate)Colorless oil (Solidifies at 77-78 °C)
TEMPO Oxidant Byproduct~0.90Visual (Orange spot), UV inactiveRed-orange crystalline solid

Data supported by synthetic protocols for 1-benzoylpiperidine-4-carbaldehyde[1].

Part 2: Self-Validating Purification Protocol

This protocol is designed as a closed-loop system. Each step contains a physical or visual validation checkpoint to ensure the causality of the chemical process is respected before moving to the next phase.

Step 1: Pre-Column Quench (The Thiosulfate Wash)
  • Mechanistic Goal: TEMPO co-elutes with non-polar impurities and cannot be effectively removed by silica gel chromatography alone[2]. It must be chemically reduced to its water-soluble hydroxylamine derivative.

  • Action: Transfer the crude reaction mixture (typically in Dichloromethane) to a separatory funnel. Wash vigorously with saturated aqueous sodium thiosulfate (2 × 50 mL per 100 mL organic phase).

  • Validation Checkpoint: Observe the organic layer. It must transition from a distinct orange color to pale yellow or colorless. If the organic phase remains orange, TEMPO is still present; repeat the thiosulfate wash until the color dissipates[2].

Step 2: Column Packing and Solvent Selection
  • Mechanistic Goal: Create a neutral, non-protic stationary phase.

  • Action: Slurry pack a flash column with standard 230-400 mesh silica gel using 20% EtOAc in Hexanes.

  • Validation Checkpoint: Ensure no basic modifiers (like Triethylamine) or protic solvents (like Methanol) are added to the eluent. Protic solvents can trigger aldehyde acetalization on the column[3].

Step 3: Sample Loading and Gradient Elution
  • Mechanistic Goal: Separate the less polar aldehyde from the more polar alcohol precursor.

  • Action: Dry load the crude mixture onto a minimal amount of silica gel to ensure a tight starting band. Begin elution with 20% EtOAc/Hexanes, gradually increasing the gradient to 100% EtOAc.

  • Validation Checkpoint: Monitor fractions via TLC. The target aldehyde will elute at approximately 70-100% EtOAc, corresponding to an Rf of 0.40[1].

Step 4: Fraction Concentration and Isolation
  • Mechanistic Goal: Remove volatile solvents without inducing thermal degradation of the aldehyde.

  • Action: Pool the product-containing fractions and concentrate under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 40 °C.

  • Validation Checkpoint: The product will initially isolate as a colorless oil. Upon standing in the refrigerator, it will self-validate its purity by solidifying into a white solid with a melting point of 77-78 °C[1].

Workflow Start Crude Reaction Mixture (TEMPO/NaOCl Oxidation) Quench Thiosulfate Wash (Reduce TEMPO) Start->Quench Extract Aqueous Extraction (DCM/Water) Quench->Extract Organic Phase turns pale TLC TLC Analysis (100% EtOAc, UV/KMnO4) Extract->TLC Column Flash Chromatography (Silica Gel, EtOAc/Hexanes) TLC->Column Target Rf ~0.40 Pure Pure 1-Benzoylpiperidine- 4-carbaldehyde Column->Pure Evaporate <40°C

Workflow for the isolation and silica gel purification of 1-benzoylpiperidine-4-carbaldehyde.

Part 3: Diagnostic FAQs & Troubleshooting

Q1: I am observing severe streaking on the column. Should I add Triethylamine (TEA) to my mobile phase? A1: No. While adding 0.1-1% TEA is standard practice for purifying free piperidines to block acidic silanol groups from protonating the basic amine[4], your compound is a benzamide. The carbonyl group of the benzoyl moiety pulls electron density away from the piperidine nitrogen via resonance, rendering it non-basic. The streaking you observe is likely due to the aldehyde interacting with the silica or beginning to degrade, not amine-silanol binding. Adding TEA is highly discouraged as basic conditions can catalyze the aldol self-condensation of your aldehyde product.

Q2: Why is my isolated yield lower than expected, with a new, highly polar spot appearing on TLC after the column? A2: This is indicative of silica-mediated oxidation. Aldehydes are highly sensitive and can undergo oxidative transformation into carboxylic acids when exposed to the mildly acidic, high-surface-area environment of silica gel in the presence of ambient air[3].

  • Actionable Fix: Minimize the time your compound spends on the column. Use pressurized flash chromatography rather than slow gravity chromatography. Ensure your solvents are freshly opened to minimize dissolved oxygen, and avoid leaving the compound adsorbed on the silica bed during breaks.

Q3: My product fractions are tinged orange, and NMR shows aliphatic impurities. What happened? A3: This is a classic sign of incomplete TEMPO removal. TEMPO is a common radical oxidant used to synthesize 1-benzoylpiperidine-4-carbaldehyde[1]. It has an Rf of ~0.9 and co-elutes with non-polar impurities. It cannot be removed efficiently by silica gel chromatography alone[2].

  • Actionable Fix: You must chemically quench TEMPO before the column. Wash the crude reaction mixture with saturated sodium thiosulfate until the organic layer turns from orange to pale yellow[2].

Q4: The product is precipitating in the test tubes during fraction collection. How do I handle this? A4: 1-Benzoylpiperidine-4-carbaldehyde has a melting point of 77-78 °C[1]. If your laboratory is cool, or if the endothermic evaporation of highly volatile hexanes in your eluent cools the test tubes, the product may crystallize directly out of the EtOAc/Hexane mixture.

  • Actionable Fix: Gently warm the test tubes in a water bath (30-35 °C) to redissolve the product before pooling them and transferring them to your evaporation flask.

LogicTree Issue Low Yield or Multiple Spots on TLC Check1 Is the aldehyde degrading on silica? Issue->Check1 Check2 Is the product co-eluting with TEMPO? Issue->Check2 Sol1 Minimize column time; Avoid protic solvents Check1->Sol1 Yes (Polar spots) Sol2 Ensure complete thiosulfate wash pre-column Check2->Sol2 Yes (Orange fractions)

Diagnostic logic tree for resolving common chromatography issues with sensitive aldehydes.

References

  • Amazon AWS. "SUPPORTING INFORMATION: Synthesis of 1-benzoylpiperidine-4-carbaldehyde." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts." Available at: [Link]

  • Organic Syntheses. "(Z)-3,7-Dimethyl-2,6-octadienal." Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reductive Amination with 1-Benzoylpiperidine-4-carbaldehyde

Welcome to the Technical Support Center. As an Application Scientist in medicinal chemistry, I frequently assist drug development professionals in optimizing the reductive amination of 1-Benzoylpiperidine-4-carbaldehyde....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist in medicinal chemistry, I frequently assist drug development professionals in optimizing the reductive amination of 1-Benzoylpiperidine-4-carbaldehyde. While the primary aldehyde moiety is highly accessible for nucleophilic attack, the lipophilicity of the benzoyl-protected piperidine and the inherent kinetics of iminium formation can lead to complex side-reaction profiles.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve quantitative yields.

Mechanistic Overview & Critical Pathways

To troubleshoot effectively, we must first understand the causality of the reaction. Reductive amination is a cascade process: the amine and aldehyde reversibly condense to form a carbinolamine, which subsequently dehydrates to an electrophilic iminium ion ()[1]. The critical success factor is ensuring your reducing agent selectively attacks the iminium ion rather than the starting aldehyde.

ReductiveAmination Aldehyde 1-Benzoylpiperidine- 4-carbaldehyde Carbinolamine Carbinolamine Aldehyde->Carbinolamine Nucleophilic Addition Alcohol Byproduct: Alcohol Aldehyde->Alcohol Premature Reduction Amine Amine (R-NH2) Amine->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium Dehydration (-H2O) Product Target Amine Iminium->Product Hydride Reduction (STAB/NaCNBH3)

Mechanistic pathway of reductive amination highlighting the competing direct reduction side reaction.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows significant formation of (1-benzoylpiperidin-4-yl)methanol instead of my target amine. How do I prevent this?

Causality: This is a classic case of premature reduction. The reducing agent is transferring a hydride to the unreacted 1-Benzoylpiperidine-4-carbaldehyde faster than the amine can condense to form the iminium intermediate[1]. Because the aldehyde is unhindered, it is highly susceptible to direct reduction if the reductant is too aggressive. Solution:

  • Change the Reductant: If you are using Sodium Borohydride (NaBH₄), switch immediately to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is significantly milder due to the electron-withdrawing acetoxy groups and exhibits exceptional chemoselectivity for iminium ions over aldehydes ()[2].

  • Adopt an Indirect Protocol: If using STAB still yields the alcohol, force the equilibrium. Combine the aldehyde and amine in a solvent with a dehydrating agent (e.g., 4Å molecular sieves or MgSO₄) and stir for 2–4 hours before adding the reductant[3].

Q2: I am using a primary amine, but I am isolating a mixture of secondary and tertiary amines (dialkylation). How do I control the stoichiometry?

Causality: Once the primary amine is mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the newly attached 1-benzoylpiperidin-4-ylmethyl group. This secondary amine competes effectively for the remaining unreacted aldehyde, leading to over-alkylation[1]. Solution:

  • Amine Excess: Use a 1.1 to 1.5 molar excess of the primary amine to statistically favor mono-alkylation[3].

  • Solvent Choice: Using STAB in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) has been shown to heavily suppress over-alkylation compared to using NaCNBH₃ in methanol[2].

Q3: My reaction with a sterically hindered aniline shows unreacted 1-Benzoylpiperidine-4-carbaldehyde even after 24 hours.

Causality: Weakly nucleophilic or sterically hindered amines (like substituted anilines) struggle to attack the carbonyl carbon, stalling the reaction at the first step. The equilibrium heavily favors the starting materials[4]. Solution:

  • Acid Catalysis: Add 1.0 equivalent of glacial acetic acid (AcOH). The acid protonates the carbonyl oxygen, increasing its electrophilicity, and catalyzes the dehydration of the carbinolamine to the iminium ion[2].

  • Lewis Acid Activation: For highly recalcitrant amines, add Titanium(IV) isopropoxide (Ti(OiPr)₄). It acts as a Lewis acid to activate the aldehyde and functions as a water scavenger, driving the imine formation to completion ()[1].

Q4: Why shouldn't I just use Sodium Cyanoborohydride (NaCNBH₃) as my default reagent?

Causality & Trustworthiness: While NaCNBH₃ is a classic reagent for this transformation ()[5], STAB is the modern gold standard for process chemistry. NaCNBH₃ is highly toxic and can generate lethal hydrogen cyanide (HCN) gas if the pH drops below 4 ()[6]. Furthermore, STAB generally provides faster reaction times, higher yields, and allows for the use of less problematic solvents (). Note: The N-benzoyl protecting group is entirely stable to both STAB and NaCNBH₃ under these conditions.

TroubleshootingLogic Start Low Yield in Reductive Amination CheckTLC Check LC-MS/TLC Start->CheckTLC Unreacted Unreacted Aldehyde? CheckTLC->Unreacted Alcohol Aldehyde reduced to Alcohol? CheckTLC->Alcohol Overalkyl Tertiary Amine (Over-alkylation)? CheckTLC->Overalkyl Sol1 Add Lewis Acid (Ti(OiPr)4) or AcOH Unreacted->Sol1 Steric/Electronic hindrance Sol2 Pre-form imine before adding STAB Alcohol->Sol2 Premature reduction Sol3 Use excess primary amine & lower temp Overalkyl->Sol3 High secondary amine reactivity

Diagnostic workflow for resolving common reductive amination yield issues.

Quantitative Reagent Comparison

Selecting the correct reducing agent dictates the success of your synthesis. Below is a quantitative summary of the standard reagents used for 1-Benzoylpiperidine-4-carbaldehyde.

Reducing AgentOptimal SolventOptimal pHChemoselectivity (Iminium vs. Aldehyde)Toxicity & Handling Profile
NaBH(OAc)₃ (STAB) DCE, THF4 – 5Excellent Low toxicity; moisture tolerant
NaBH₃CN MeOH, MeCN3 – 4Good High toxicity (HCN risk at low pH)
NaBH₄ MeOH, EtOHNeutralPoor (Reduces aldehydes rapidly)Low toxicity; reacts with protic solvents
Ti(OiPr)₄ / NaBH₄ THF, EtOHNeutralGood (Indirect method)Moisture sensitive; generates TiO₂ salts

Validated Experimental Protocol (SOP)

To ensure scientific integrity, the following protocol is designed as a self-validating system . By verifying intermediates before proceeding, you eliminate the guesswork from the synthesis. This procedure is adapted from the standard direct reductive amination conditions established by Abdel-Magid[3].

Materials:

  • 1-Benzoylpiperidine-4-carbaldehyde (1.0 equiv, ~0.2 M)

  • Target Amine (1.05 – 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Glacial Acetic Acid (1.0 equiv) - Optional, required for secondary or weakly basic amines.

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • System Setup: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with 1-Benzoylpiperidine-4-carbaldehyde and the target amine.

  • Solvation & Catalysis: Dissolve the mixture in anhydrous DCE (0.2 M relative to the aldehyde). If using a secondary amine or a substituted aniline, add 1.0 equiv of glacial acetic acid. Stir at room temperature for 30 minutes.

  • SELF-VALIDATION CHECKPOINT 1: Do not proceed blindly. Remove a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and run a rapid LC-MS. You must observe the disappearance of the aldehyde mass (m/z 218 [M+H]⁺) and the appearance of the imine/carbinolamine mass. If the aldehyde remains >10%, add Ti(OiPr)₄ or allow more time.

  • Reduction: Once imine formation is verified, add STAB (1.4 equiv) portion-wise over 5 minutes to control any mild exotherm. Stir the suspension at room temperature under a nitrogen atmosphere.

  • SELF-VALIDATION CHECKPOINT 2: After 2 hours, sample the reaction via LC-MS. The imine mass should be fully replaced by the target amine mass. If the alcohol byproduct (m/z 220[M+H]⁺) exceeds 5%, your reductant was added too quickly or imine formation was incomplete in Step 3.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Stir for 15 minutes. Extract the aqueous layer three times with Ethyl Acetate or Dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Borch, R. F. (2003). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses. URL:[Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. URL:[Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Solubilizing 1-Benzoylpiperidine-4-carbaldehyde in Aqueous Media

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 1-Benzoylpiperidine-4-carbald...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 1-Benzoylpiperidine-4-carbaldehyde (CAS: 120014-29-1)[1]. This document provides in-depth, practical solutions and troubleshooting workflows to help you achieve stable and usable experimental solutions.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental physicochemical properties of 1-Benzoylpiperidine-4-carbaldehyde that underpin its solubility challenges.

Q1: What are the key structural features of 1-Benzoylpiperidine-4-carbaldehyde that cause its low aqueous solubility?

A1: The poor aqueous solubility of 1-Benzoylpiperidine-4-carbaldehyde is a direct result of its molecular structure. Several factors contribute to this:

  • High Lipophilicity: The molecule contains two significant non-polar, hydrophobic regions: the benzoyl group (a phenyl ring attached to a carbonyl) and the piperidine ring itself. These regions dominate the molecular surface area, leading to unfavorable interactions with the highly polar water molecules.

  • Lack of Ionizable Groups: The nitrogen atom within the piperidine ring is part of an amide linkage due to the attached benzoyl group. Unlike an amine, this amide nitrogen is not basic and cannot be readily protonated to form a water-soluble salt.

  • Potential for Strong Crystal Lattice Energy: The presence of polar carbonyl groups and the overall rigid structure can lead to a well-ordered solid state (crystal lattice). A significant amount of energy is required to break this lattice apart before the individual molecules can be solvated by water, further limiting solubility. More than 40% of new chemical entities exhibit solubility challenges for these reasons[2].

Q2: I have worked with similar piperidine compounds. Can I use pH adjustment to dissolve this compound by forming a hydrochloride salt?

A2: This is a critical point of distinction and a common potential pitfall. You cannot use pH adjustment to form a soluble salt.

The reason lies in the difference between a benzyl and a benzoyl group attached to the piperidine nitrogen.

  • 1-Benzylpiperidine-4-carbaldehyde (CAS: 22065-85-6): This related but distinct compound has a tertiary amine. This amine is basic (predicted pKa ≈ 8.04) and can be protonated in acidic conditions (e.g., by adding HCl) to form a highly water-soluble ammonium salt[3][4].

  • 1-Benzoylpiperidine-4-carbaldehyde (Your Compound): The nitrogen is part of an amide. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, rendering it essentially non-basic. Therefore, attempting to dissolve it in acidic media will not result in salt formation and will not increase its solubility.

Understanding this structural difference is key to selecting an appropriate solubilization strategy and avoiding failed experiments.

Q3: What are the recommended organic solvents for creating a concentrated stock solution?

A3: Creating a concentrated stock solution in a water-miscible organic solvent is the most common starting point. The choice of solvent can impact both the maximum stock concentration and potential downstream effects in your assay (e.g., cell toxicity). Dimethyl sulfoxide (DMSO) is often the first choice due to its powerful solubilizing properties.

SolventRecommended Starting Stock ConcentrationAdvantagesDisadvantages & Considerations
DMSO 10-50 mM- Excellent solubilizing power for a wide range of compounds.- Miscible with water in all proportions.- Can be toxic to cells, typically kept ≤0.5% in final assays.- Hygroscopic; can absorb water from the air.- Can freeze at 18.5°C.
DMF 10-50 mM- Strong solubilizing power, similar to DMSO.- Lower freezing point than DMSO.- Higher toxicity than DMSO.- Can be incompatible with some plastics.
Ethanol 1-10 mM- Less toxic than DMSO or DMF.- Volatile, which can be useful for some preparations.- Generally a weaker solvent for highly lipophilic compounds.- May not achieve as high a stock concentration.
Troubleshooting and Experimental Protocols

If you are experiencing precipitation when diluting your organic stock into an aqueous buffer, the following decision workflow and protocols can guide you to a solution.

Solubilization Strategy Workflow

This diagram outlines a logical progression for troubleshooting solubility issues.

G cluster_troubleshoot Troubleshooting Options start Start: Compound Powder stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute success Success: Clear, Stable Solution dilute->success No Precipitate precip Precipitation Occurs dilute->precip Precipitate Forms option1 Option 1: Increase Co-solvent % or Lower Final Concentration precip->option1 option2 Option 2: Use Surfactants (e.g., Tween® 20) precip->option2 option3 Option 3: Use Cyclodextrins (e.g., HP-β-CD) precip->option3 option1->dilute Re-attempt Dilution option2->dilute Re-attempt Dilution option3->dilute Re-attempt Dilution

Caption: Decision workflow for solubilizing 1-Benzoylpiperidine-4-carbaldehyde.

Protocol 1: Co-Solvent System Optimization

This is the most direct method to address precipitation upon dilution. The goal is to keep the compound in solution by maintaining a sufficient percentage of the organic solvent in the final aqueous medium.

Methodology:

  • Prepare Stock: Dissolve 1-Benzoylpiperidine-4-carbaldehyde in 100% DMSO to a concentration of 20 mM. Ensure it is fully dissolved; brief sonication may help.

  • Initial Dilution Test: Add 5 µL of the 20 mM stock solution to 995 µL of your aqueous buffer (e.g., PBS, pH 7.4). This yields a final concentration of 100 µM with 0.5% DMSO.

  • Observe: Vortex briefly and observe immediately and after 15-30 minutes for any signs of cloudiness or precipitate.

  • Troubleshooting:

    • If precipitation occurs: The compound's solubility limit in 0.5% DMSO has been exceeded.

    • Option A (Lower Concentration): Repeat the test, aiming for a lower final concentration (e.g., 50 µM or 10 µM).

    • Option B (Increase Co-solvent): If your assay can tolerate it, increase the final DMSO percentage. For example, add 10 µL of the 20 mM stock to 990 µL of buffer to get 200 µM in 1% DMSO. Note the potential for increased cellular toxicity or assay interference.

Protocol 2: Utilizing Surfactants for Micellar Solubilization

Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble molecules, effectively keeping them "dissolved" in the bulk aqueous phase. This is a form of solubilization widely used in pharmaceutical formulations[5].

Methodology:

  • Select Surfactant: A non-ionic surfactant like Tween® 20 or Polysorbate 80 is a good starting point as they are generally less harsh on biological systems.

  • Prepare Surfactant-Containing Buffer: Prepare your aqueous buffer (e.g., PBS) containing the surfactant at a concentration well above its CMC. A typical starting concentration is 0.1% (w/v).

    • Example: For a 0.1% Tween® 20 solution, add 100 mg of Tween® 20 to 100 mL of PBS.

  • Prepare Stock: Create a concentrated stock of 1-Benzoylpiperidine-4-carbaldehyde in 100% DMSO (e.g., 20 mM).

  • Dilute into Surfactant Buffer: Slowly add a small volume of the DMSO stock to the surfactant-containing buffer while vortexing.

    • Example: Add 5 µL of 20 mM stock to 995 µL of 0.1% Tween® 20 in PBS for a final concentration of 100 µM. The micelles will help to stabilize the compound and prevent precipitation.

  • Control Experiment: Crucially, always run a control with your assay using the surfactant-containing buffer without the compound to ensure the surfactant itself does not interfere with your experimental results.

Protocol 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like 1-Benzoylpiperidine-4-carbaldehyde, forming an inclusion complex that is significantly more water-soluble[6]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high solubility and low toxicity.

Cyclodextrin Encapsulation Mechanism dot

G cluster_before Before Complexation cluster_after After Complexation drug Drug Molecule (Hydrophobic) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cd->complex  Encapsulation water Aqueous Environment drug_in Drug water2 Aqueous Environment

Sources

Optimization

Minimizing side reactions during 1-Benzoylpiperidine-4-carbaldehyde condensation

Welcome to the Technical Support Center for complex organic syntheses. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with 1-Benzoyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex organic syntheses. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with 1-Benzoylpiperidine-4-carbaldehyde .

Because this molecule features an enolizable α-proton at the C4 position, a sterically demanding piperidine core, and a base-sensitive benzoyl protecting group, condensation reactions (such as Aldol, Knoevenagel, or Reductive Aminations) are highly susceptible to competing side pathways. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your workflows.

Diagnostic Dashboard: Reaction Pathway Analysis

Before adjusting your protocol, it is critical to understand the competing thermodynamic and kinetic pathways your substrate can undergo. The diagram below maps the intended condensation against the three most common side reactions.

G SM 1-Benzoylpiperidine- 4-carbaldehyde Target Target Condensation Product SM->Target Optimized Conditions (Weak Base, Controlled T) SelfAldol Self-Aldol Dimer (C4 Enolization) SM->SelfAldol Strong Base (Enolate Formation) Cannizzaro Cannizzaro Products (Acid + Alcohol) SM->Cannizzaro Excess Hydroxide (Disproportionation) Hydrolysis Amide Cleavage (Free Piperidine) SM->Hydrolysis Harsh Aqueous Base/Heat (Benzoyl Cleavage)

Reaction pathways of 1-Benzoylpiperidine-4-carbaldehyde under basic condensation conditions.

Troubleshooting Guides & FAQs

Q1: I am observing a complex mixture with a prominent dimer byproduct. How do I prevent self-condensation? A1: 1-Benzoylpiperidine-4-carbaldehyde possesses an enolizable α-proton at the C4 position. Under standard basic conditions, this proton is abstracted to form an enolate, which subsequently attacks another molecule of the starting aldehyde (Self-Aldol condensation)[1].

  • Causality & Solution: To prevent this, you must control the kinetics of enolate formation. If performing a crossed-aldol reaction with a ketone, utilize a "directed" aldol approach. Pre-form the ketone enolate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78 °C, then add the aldehyde dropwise[2]. For Knoevenagel condensations, switch to a secondary amine catalyst (e.g., piperidine buffered with acetic acid). This shifts the mechanism away from enolate chemistry; the amine reacts with the aldehyde to form a highly electrophilic iminium ion, which is rapidly attacked by the active methylene compound before self-condensation can occur[3][4].

Q2: My LC-MS shows the presence of a carboxylic acid and an alcohol corresponding to my starting material. What is happening? A2: You are observing the Cannizzaro reaction. Although your substrate has an α-proton, the steric bulk of the substituted piperidine ring can slow down the aldol addition. When strong aqueous bases (e.g., NaOH or KOH) are used, hydroxide ions can directly attack the sterically hindered carbonyl, initiating a hydride transfer that disproportionates the aldehyde into its corresponding carboxylic acid and alcohol[2][5].

  • Causality & Solution: The Cannizzaro reaction is highly dependent on the concentration of nucleophilic hydroxide[2]. To eliminate this side reaction, abandon concentrated inorganic bases. Switch to dilute base conditions (<10% NaOH) or, optimally, use organic amine bases (e.g., DBU, pyrrolidine, or piperidine) in strictly anhydrous solvents[6].

Q3: I am losing the benzoyl protecting group during the reaction. How can I retain it? A3: The benzoyl group forms an amide bond with the piperidine nitrogen. While amides are generally robust, prolonged exposure to strong aqueous bases or acids at elevated temperatures (reflux) will drive hydrolytic cleavage, yielding deprotected piperidine-4-carbaldehyde.

  • Causality & Solution: Hydrolysis requires water. Transition your protocol to strictly aprotic solvents (e.g., anhydrous toluene or THF). If water is a byproduct of your condensation (as in the Knoevenagel reaction), use a Dean-Stark apparatus to continuously remove water from the system. This not only drives the condensation equilibrium forward but completely suppresses amide hydrolysis.

Empirical Data & Optimization Matrix

The following table synthesizes quantitative parameters to help you select the ideal conditions for minimizing side reactions during condensation workflows.

Condensation TypeBase / CatalystSolvent SystemTempTarget YieldPrimary Side Reaction RiskMitigation Strategy
Crossed-Aldol NaOH (aq, 20%)MeOH / H₂O60 °C< 30%Cannizzaro, Amide CleavageUnsuitable. Switch to dilute base (<5%) and lower temp to 0 °C.
Directed Aldol LDA (1.05 eq)Anhydrous THF-78 °C80-85%Self-AldolPre-form enolate for 30 min; add aldehyde slowly via syringe pump.
Knoevenagel Piperidine (0.1 eq)EthanolReflux60-70%Amide Cleavage (Trace)Monitor closely; ethanol can participate in transesterification.
Knoevenagel (Optimized) Piperidine / AcOHAnhydrous Toluene110 °C> 90%None (Highly selective)Use Dean-Stark trap to remove H₂O continuously.

Standard Operating Procedure (SOP)

Optimized Knoevenagel Condensation of 1-Benzoylpiperidine-4-carbaldehyde

This methodology is engineered as a self-validating system . By utilizing a Dean-Stark trap, the physical accumulation of water serves as a real-time, visual confirmation of reaction progress, while simultaneously protecting the benzoyl group from hydrolysis.

Materials:

  • 1-Benzoylpiperidine-4-carbaldehyde (1.0 equiv)

  • Active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 equiv)

  • Piperidine (0.1 equiv)[6]

  • Glacial Acetic Acid (0.1 equiv)

  • Anhydrous Toluene (0.2 M relative to aldehyde)

Step-by-Step Protocol:

  • System Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-Benzoylpiperidine-4-carbaldehyde and the active methylene compound in anhydrous toluene.

  • Catalyst Initiation: Add the piperidine and glacial acetic acid to the stirring solution.

    • Mechanistic Note: The acetic acid buffers the piperidine, forming a piperidinium acetate salt. This mildly acidic environment facilitates the rapid formation of the iminium ion intermediate while completely suppressing the basic enolization of the C4 proton, thereby preventing self-aldol condensation[3][4].

  • Reflux & Dehydration: Attach a Dean-Stark apparatus fitted with a reflux condenser. Heat the reaction mixture to a vigorous reflux (approx. 110 °C).

  • Self-Validating Monitoring: Observe the Dean-Stark trap. The reaction is proceeding correctly if water begins to separate from the toluene azeotrope. The reaction is deemed complete when the theoretical volume of water (1 equivalent) has collected (typically 2–4 hours). Confirm completion via TLC (UV active, typically 30-50% EtOAc in Hexanes).

  • Quench & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to neutralize acetic acid), 1N HCl (to extract the piperidine catalyst), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α,β-unsaturated condensation product, which can be purified via recrystallization or flash chromatography.

References

  • Cannizzaro Reaction Mechanism | SATHEE JEE. iitk.ac.in. Available at:[Link]

  • Aldol condensation. Wikipedia. Available at: [Link]

  • Knoevenagel Condensation Reaction. Master Organic Chemistry. Available at: [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Validation Methods for 1-Benzoylpiperidine-4-carbaldehyde Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving highly reactive pharmaceutical intermediates from their structurally analogous degradation products. 1-Benzoylpiperidine-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving highly reactive pharmaceutical intermediates from their structurally analogous degradation products. 1-Benzoylpiperidine-4-carbaldehyde is a prime example. Widely utilized as a versatile building block in drug discovery, this compound presents a unique chromatographic challenge: the aldehyde moiety is highly susceptible to auto-oxidation, converting to 1-benzoylpiperidine-4-carboxylic acid, while synthetic routes often leave behind residual 1-benzoylpiperidine-4-methanol [1].

Because these three species—the parent aldehyde, the alcohol precursor, and the acid degradant—share nearly identical molecular weights and hydrophobic profiles, standard platform HPLC methods often fail to provide baseline resolution. This guide objectively compares a conventional Reversed-Phase (C18) method against an optimized π−π interactive (Phenyl-Hexyl) method, providing the causality behind the experimental design and the experimental data required to meet ICH Q2(R2) validation standards [2][3].

Methodological Rationale: The Causality of Chromatographic Selectivity

In method development, we must move beyond empirical trial-and-error and design methods based on the physicochemical properties of the analyte.

1-Benzoylpiperidine-4-carbaldehyde possesses two critical features: a neutral, electron-withdrawing aldehyde group and a highly conjugated benzoyl group.

  • The Failure of C18: A standard C18 column relies purely on dispersive (hydrophobic) interactions. Because the alcohol, aldehyde, and acid derivatives of this compound have very similar logP values, a C18 column combined with an Acetonitrile (ACN) mobile phase struggles to differentiate them, leading to peak tailing and co-elution.

  • The Phenyl-Hexyl Advantage: By switching to a Phenyl-Hexyl stationary phase, we introduce orthogonal selectivity . The phenyl ring of the stationary phase engages in strong π−π interactions with the benzoyl group of the analyte [4].

  • Mobile Phase Causality: To maximize this π−π interaction, Methanol (MeOH) must be used instead of ACN. ACN contains a carbon-nitrogen triple bond (a π -system) that competes with the analyte for the stationary phase, suppressing selectivity. Furthermore, buffering the aqueous phase to pH 5.5 ensures the carboxylic acid impurity (pKa ~4.5) is fully ionized, drastically reducing its retention time and pulling it away from the neutral aldehyde.

G Analyte 1-Benzoylpiperidine-4-carbaldehyde (Neutral, π-rich) C18 C18 Column + ACN (Hydrophobic Only) Analyte->C18 Phenyl Phenyl-Hexyl + MeOH (π-π + Hydrophobic) Analyte->Phenyl Impurity Acid Impurity (Ionized at pH 5.5) Impurity->C18 Impurity->Phenyl Res1 Co-elution Risk (Rs < 1.5) Poor Selectivity C18->Res1 Dispersive Forces Res2 Baseline Separation (Rs > 2.5) Orthogonal Selectivity Phenyl->Res2 π-π & Ionic Control

Chromatographic separation mechanisms comparing standard C18 and Phenyl-Hexyl stationary phases.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the analytical protocol must be self-validating. This means incorporating a System Suitability Test (SST) that actively proves the method's resolving power before any sample is analyzed.

Step-by-Step Methodology

Step 1: Diluent and Sample Preparation

  • Causality: Aldehydes are prone to oxidation in aqueous solutions. The diluent must be 50:50 MeOH:Water to ensure solubility while minimizing oxidative degradation.

  • Standard Preparation: Accurately weigh 50 mg of 1-Benzoylpiperidine-4-carbaldehyde reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • SST Solution Preparation: Spike the 1.0 mg/mL standard solution with 0.1% w/w of 1-benzoylpiperidine-4-carboxylic acid and 1-benzoylpiperidine-4-methanol. Requirement: The sequence cannot proceed unless the resolution (Rs) between all three peaks is ≥ 2.0.

Step 2: Chromatographic Conditions Comparison

ParameterMethod A (Standard Platform)Method B (Optimized Orthogonal)
Column C18 (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water (pH ~2.0)10 mM Ammonium Acetate (pH 5.5)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient 5% to 95% B over 15 mins20% to 80% B over 15 mins
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 30°C40°C (Improves mass transfer)
Detection UV at 254 nmUV at 254 nm

ICH Q2(R2) Validation Workflow & Performance Data

Following the latest ICH Q2(R2) guidelines [2][5], the method was subjected to a rigorous validation lifecycle.

G A Method Development (Stationary Phase Selection) B Specificity Testing (Forced Degradation) A->B Selectivity Confirmed C Linearity & Range (0.05% to 120% Target) B->C Impurities Resolved D Accuracy & Precision (Repeatability & Intermediate) C->D R² > 0.999 E Robustness (pH, Temp, Flow Rate) D->E RSD < 2.0% F Final Method Validation (ICH Q2(R2) Compliant) E->F Method Locked

ICH Q2(R2) validation lifecycle for 1-Benzoylpiperidine-4-carbaldehyde purity analysis.

Comparative Chromatographic Performance

The experimental data clearly demonstrates the superiority of Method B. By ionizing the acid impurity and leveraging π−π interactions, Method B achieves baseline separation, whereas Method A suffers from critical co-elution.

Metric (Analyte vs. Acid Impurity)Method A (C18 / ACN / pH 2)Method B (Phenyl-Hexyl / MeOH / pH 5.5)
Retention Time (Analyte) 8.4 min9.2 min
Retention Time (Acid Impurity) 8.2 min4.1 min (Ionized state)
Resolution ( Rs​ ) 1.1 (Fails SST)4.8 (Passes SST)
Theoretical Plates ( N ) 8,50014,200
Tailing Factor ( Tf​ ) 1.61.05
Quantitative Validation Metrics (Method B)

To prove that Method B is fit for its intended purpose (quantifying impurities down to the 0.05% reporting threshold), the following validation parameters were established:

ICH Q2(R2) ParameterExperimental Result (Method B)Acceptance Criteria
Specificity (Forced Degradation) Peak purity angle < Purity threshold (No co-eluting degradants under H2​O2​ stress)Baseline resolution of all degradants
Limit of Detection (LOD) 0.015 µg/mL (S/N > 3)Reportable value
Limit of Quantitation (LOQ) 0.050 µg/mL (S/N > 10) ≤0.05% of target concentration
Linearity ( R2 ) 0.9998 (Range: LOQ to 120%) R2≥0.999
Method Precision (%RSD) 0.8% (n=6 preparations) ≤2.0%
Accuracy (Recovery) 99.2% - 101.1% (Spiked at 50%, 100%, 150%)98.0% - 102.0%

Conclusion & Recommendations

For the purity validation of 1-Benzoylpiperidine-4-carbaldehyde, relying on generic C18 platform methods introduces a severe risk of under-reporting oxidative degradation products.

By applying a mechanistic approach to method development—specifically utilizing a Phenyl-Hexyl stationary phase with a Methanol-based, pH 5.5 mobile phase —analysts can exploit both π−π interactions and ionization control. This orthogonal approach not only resolves the critical acid and alcohol impurities but also delivers a robust, ICH Q2(R2)-compliant method that ensures the scientific integrity of the drug development pipeline.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Development of an HPLC–HRMS Method for the Identification and Semi-Quantitation of Piperidine Derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Comparative

Stability Under Scrutiny: A Comparative Analysis of 1-Benzoylpiperidine-4-carbaldehyde and its N-benzyl Analog for Pharmaceutical Development

In the landscape of pharmaceutical synthesis, the piperidine scaffold is a cornerstone for a multitude of active pharmaceutical ingredients (APIs). The selection of substituents on the piperidine nitrogen is a critical d...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical synthesis, the piperidine scaffold is a cornerstone for a multitude of active pharmaceutical ingredients (APIs). The selection of substituents on the piperidine nitrogen is a critical decision that influences not only the pharmacological activity but also the chemical stability of the intermediate or final API. This guide provides an in-depth comparative stability assessment of two key piperidine-based building blocks: 1-Benzoylpiperidine-4-carbaldehyde and its N-benzyl analog, N-benzylpiperidine-4-carbaldehyde.

For researchers and drug development professionals, understanding the intrinsic stability of these molecules is paramount. It dictates storage conditions, formulation strategies, and ultimately, the safety and efficacy of the final drug product. This document outlines the theoretical underpinnings of their stability, provides detailed protocols for forced degradation studies, and presents a framework for interpreting the resulting data.

Theoretical Stability Assessment: Benzoyl vs. Benzyl

The primary structural difference between the two molecules lies in the substituent on the piperidine nitrogen: a benzoyl group (-C(O)Ph) versus a benzyl group (-CH₂Ph). This distinction is fundamental to their chemical reactivity and, consequently, their stability profiles.

  • 1-Benzoylpiperidine-4-carbaldehyde: The benzoyl group is an electron-withdrawing amide. The lone pair of the piperidine nitrogen participates in resonance with the carbonyl group of the benzoyl moiety. This delocalization reduces the nucleophilicity and basicity of the nitrogen atom. As a result, the N-benzoyl bond is generally more robust and less susceptible to acidic hydrolysis compared to the N-benzyl bond. However, the amide bond can be susceptible to cleavage under strong basic conditions.

  • N-benzylpiperidine-4-carbaldehyde: The benzyl group is attached to the piperidine nitrogen via a C-N single bond. The nitrogen atom retains its basic and nucleophilic character. The benzylic C-H bonds are known to be susceptible to oxidation, which can lead to degradation.[1][2] The N-benzyl group can also be cleaved under certain reductive (e.g., hydrogenolysis) or oxidative conditions.[3][4] It is generally more stable to basic conditions than the N-benzoyl group but can be more labile under acidic and oxidative stress.

The aldehyde functional group present in both molecules is a primary site for reactivity. It is susceptible to oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition reactions.

The following diagram illustrates the key structural differences and potential points of instability for each molecule.

G cluster_0 1-Benzoylpiperidine-4-carbaldehyde cluster_1 N-benzylpiperidine-4-carbaldehyde a Benzoyl Group (Amide Linkage) b Piperidine Ring a->b Electron-withdrawing, resonance stabilized c Aldehyde Group b->c d Benzyl Group (Amine Linkage) e Piperidine Ring d->e Maintains nitrogen basicity f Aldehyde Group e->f

Caption: Key structural features of the two analogs.

Experimental Design: Forced Degradation Studies

To empirically assess and compare the stability of these two compounds, a forced degradation study is essential.[5][6] This involves subjecting the molecules to a range of stress conditions that are more severe than accelerated stability testing, as outlined in the International Council for Harmonisation (ICH) guidelines.[6] The goal is to generate potential degradation products and identify the degradation pathways.[5][7]

The following experimental workflow is recommended for a comprehensive stability assessment.

G start Start: Pure Compound (1-Benzoyl or N-benzyl analog) stress Forced Degradation Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal Stress (e.g., 80°C) stress->thermal photo Photolytic Stress (ICH Q1B conditions) stress->photo analysis Analytical Characterization acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc HPLC-UV/PDA (Quantify degradation, assess purity) analysis->hplc lcms LC-MS/MS (Identify molecular weight of degradants) analysis->lcms nmr NMR Spectroscopy (Structure elucidation of major degradants) analysis->nmr end End: Stability Profile & Degradation Pathway hplc->end lcms->end nmr->end

Caption: Workflow for forced degradation studies.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for each stress condition. A stock solution of each compound (e.g., 1 mg/mL in acetonitrile or a suitable solvent) should be prepared.

A. Acidic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for 24 hours.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Analyze by HPLC to monitor the degradation of the parent compound.

B. Basic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C for 24 hours.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Analyze by HPLC.

C. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analyze by HPLC.

D. Thermal Degradation

  • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

  • For solution-state thermal stress, incubate the stock solution at 80°C for 48 hours.

  • Prepare samples for analysis by dissolving the solid in the mobile phase or diluting the solution at 0, 24, and 48 hours.

  • Analyze by HPLC.

E. Photolytic Degradation

  • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9][10]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Prepare samples for analysis at the end of the exposure period.

  • Analyze by HPLC.

Data Presentation and Interpretation

The primary analytical technique for quantifying the degradation is High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector.[11][12][13] The percentage of degradation can be calculated from the decrease in the peak area of the parent compound.

Illustrative Stability Data

The following table summarizes the expected comparative stability data based on the chemical principles discussed.

Stress Condition1-Benzoylpiperidine-4-carbaldehyde (% Degradation)N-benzylpiperidine-4-carbaldehyde (% Degradation)Likely Major Degradation Products
Acidic (0.1 M HCl, 60°C, 24h) ~5-10%~15-25%Benzoyl: Benzoic acid, Piperidine-4-carbaldehyde. Benzyl: Benzyl alcohol, Piperidine-4-carbaldehyde.
Basic (0.1 M NaOH, 60°C, 24h) ~20-30%~5-10%Benzoyl: Benzoic acid, Piperidine-4-carbaldehyde. Benzyl: Minimal degradation.
Oxidative (3% H₂O₂, RT, 24h) ~10-15%~25-40%Both: Corresponding carboxylic acid. Benzyl: N-oxide, Benzaldehyde.
Thermal (80°C, 48h) < 5%< 5%Minimal degradation for both.
Photolytic (ICH Q1B) ~5-10%~10-20%Both: Corresponding carboxylic acid and other photoproducts.
Elucidation of Degradation Pathways

The identification of major degradation products is crucial for understanding the stability profile. This is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation.[14][15]

Expected Degradation Pathways:

  • 1-Benzoylpiperidine-4-carbaldehyde:

    • Hydrolysis (Acidic and Basic): Cleavage of the amide bond to yield benzoic acid and piperidine-4-carbaldehyde. Basic hydrolysis is expected to be more significant.[16][17]

    • Oxidation: Oxidation of the aldehyde to 1-benzoylpiperidine-4-carboxylic acid.

  • N-benzylpiperidine-4-carbaldehyde:

    • Hydrolysis (Acidic): Cleavage of the N-benzyl bond under strong acidic conditions to form benzyl alcohol and piperidine-4-carbaldehyde.

    • Oxidation: This is likely the major degradation pathway.

      • Oxidation of the aldehyde to N-benzylpiperidine-4-carboxylic acid.

      • Oxidation at the benzylic position to form a ketone, followed by cleavage to yield benzaldehyde and piperidine-4-carbaldehyde.

      • Oxidation of the piperidine nitrogen to form the N-oxide.

The following diagram illustrates a plausible oxidative degradation pathway for the N-benzyl analog.

G a N-benzylpiperidine-4-carbaldehyde CHO b N-benzylpiperidine-4-carboxylic acid COOH a->b Aldehyde Oxidation c N-oxide derivative N+-O- a->c Nitrogen Oxidation d Benzaldehyde + Piperidine-4-carbaldehyde a->d Benzylic Oxidation & Cleavage

Caption: Potential oxidative degradation pathways for N-benzylpiperidine-4-carbaldehyde.

Conclusion and Recommendations

Based on fundamental chemical principles, 1-Benzoylpiperidine-4-carbaldehyde is expected to exhibit greater stability under acidic and oxidative conditions compared to its N-benzyl analog. Conversely, N-benzylpiperidine-4-carbaldehyde is likely to be more stable under basic conditions. Both compounds are susceptible to oxidation at the aldehyde group and may exhibit some degree of photolability.

For drug development professionals, this comparative analysis informs several key decisions:

  • Synthesis and Purification: The choice of protecting group will influence the conditions that can be tolerated in subsequent synthetic steps. The N-benzoyl group offers robustness towards a wider range of reagents, particularly under acidic and oxidative environments.

  • Formulation: If the final API contains the N-benzylpiperidine moiety, formulation strategies should focus on protecting it from oxidative degradation, for instance, through the inclusion of antioxidants or by packaging under an inert atmosphere. For APIs with the N-benzoylpiperidine structure, avoiding strongly basic excipients would be prudent.

  • Storage and Handling: Based on the forced degradation data, appropriate storage conditions (e.g., protection from light, controlled temperature and pH) can be established to ensure the long-term stability of the drug substance and product.

This guide provides a comprehensive framework for assessing the stability of these two important pharmaceutical intermediates. The provided protocols and theoretical considerations should be adapted and validated for specific applications, ensuring the development of safe, stable, and efficacious medicines.

References

  • Manuni, et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161.
  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • Larsen, H. R. (2026). Forced Degradation Studies for Biopharmaceuticals.
  • Griffin, C. E., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7219-7241.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Specialty Piperidine Chemistry: N-Benzylpiperidine-4-carboxaldehyde in Pharma.
  • Pharmaffiliates. (n.d.). CAS No : 22065-85-6 | Product Name : 1-Benzyl-4-piperidine-carboxaldehyde.
  • Asian Journal of Chemistry. (2017). Synthesis and Characterization of Donepezil. Asian Journal of Chemistry, 29(7), 1473-1476.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Jain, R., & Gupta, R. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(11), 5169-5176.
  • European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.
  • Sigma-Aldrich. (n.d.). N-Benzylpiperidine-4-carboxaldehyde 95.
  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • BenchChem. (2025).
  • Therapeutic Goods Administration. (2025). ICH Topic Q1B - Photostability testing of new active substances and medicinal products.
  • Wikipedia. (n.d.). Benzyl group.
  • Le, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 435-440.
  • PubChem. (n.d.). 1-Benzylpiperidine-4-carbaldehyde.
  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • Di Micco, S., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1996.
  • Hartono, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(1), 358-369.
  • Q-Lab. (n.d.). Understanding ICH Photostability Testing.
  • Pharmaffiliates. (n.d.). CAS No : 22065-85-6 | Product Name : 1-Benzyl-4-piperidine-carboxaldehyde.
  • SGS Singapore. (n.d.). Photostability.
  • ChemicalBook. (2026). N-Benzylpiperidine-4-carboxaldehyde.
  • Goldsmith, C. F., et al. (2017). Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of Benzyl Hydroperoxide. The Journal of Physical Chemistry A, 121(1), 173-187.
  • Le, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • University of California, Davis. (n.d.). Alcohol Protecting Groups.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(18), 12464-12473.
  • Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series.
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  • Zhu, S., et al. (2024). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors.
  • International Journal of Pharmacy & Pharmaceutical Research. (2021).
  • Biosynce. (2025). Under what conditions does piperidine decompose?.
  • European Pharmaceutical Review. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
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  • Sciencemadness.org. (2018).
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  • Angewandte Chemie International Edition. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines.
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  • Journal of the American Chemical Society. (n.d.). The Effects of Substituents on the Rate of Hydrolysis of Triarylsilanes in Wet Piperidine.

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Validation

A Comparative Guide to GC-MS Method Validation for the Analysis of 1-Benzoylpiperidine-4-carbaldehyde Impurities

This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection of impurities in 1-Benzoylpiperidine-4-carbaldehyde with a stability-indicating High-Per...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection of impurities in 1-Benzoylpiperidine-4-carbaldehyde with a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.

Introduction: The Criticality of Impurity Profiling

1-Benzoylpiperidine-4-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy and safety. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate rigorous control of impurities in drug substances and products.

This guide delves into the validation of a robust GC-MS method for the identification and quantification of potential impurities in 1-Benzoylpiperidine-4-carbaldehyde. We will explore the rationale behind the selection of this method, its validation in accordance with ICH Q2(R1) guidelines, and a comparative analysis with a validated stability-indicating HPLC method.

Anticipated Impurities in 1-Benzoylpiperidine-4-carbaldehyde

A thorough understanding of the synthetic route is crucial for predicting potential impurities. 1-Benzoylpiperidine-4-carbaldehyde is often synthesized from precursors like 1-benzylpiperidine-4-carboxaldehyde. Based on common synthetic transformations, the following impurities could be anticipated:

  • Starting Materials: Unreacted precursors such as 1-benzylpiperidine-4-carboxylate or 1-benzylpiperidine-4-methanol.

  • Intermediates: Incomplete reaction products, for instance, the corresponding alcohol if the oxidation step is not complete.

  • By-products: Compounds formed through side reactions, such as dimers or products of over-oxidation (e.g., the corresponding carboxylic acid).

  • Reagents and Catalysts: Residual reagents from the synthesis, for example, benzoyl chloride.[1]

  • Degradation Products: Impurities formed during storage or under stress conditions.

GC-MS Method: A Powerful Tool for Volatile and Semi-Volatile Impurities

Gas chromatography is an ideal technique for the separation of volatile and semi-volatile compounds, which many of the potential impurities of 1-Benzoylpiperidine-4-carbaldehyde are expected to be. Coupling GC with a mass spectrometer provides high sensitivity and specificity, allowing for the confident identification of separated components based on their mass spectra.

The Necessity of Derivatization

Aldehydes and other polar compounds can exhibit poor peak shapes and potential degradation in the hot GC inlet. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable form, improving its chromatographic behavior.[2] For aldehydes, a common derivatization technique is the formation of oximes using reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This not only improves volatility but also enhances sensitivity for electron capture detection (ECD) or mass spectrometry.[2]

dot

Caption: Workflow for GC-MS analysis of 1-Benzoylpiperidine-4-carbaldehyde impurities.

Experimental Protocol: Proposed GC-MS Method

This protocol outlines a proposed GC-MS method for the detection of impurities in 1-Benzoylpiperidine-4-carbaldehyde, which requires validation.

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of 1-Benzoylpiperidine-4-carbaldehyde reference standard in dichloromethane (DCM). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the 1-Benzoylpiperidine-4-carbaldehyde sample in DCM to a known concentration.

  • Derivatization: To an aliquot of the standard or sample solution, add a solution of PFBHA in a suitable buffer. Vortex and incubate at a controlled temperature to ensure complete derivatization.

  • Extraction: Perform a liquid-liquid extraction to isolate the derivatized analytes.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC system or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Initial 100 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 amu
Method Validation According to ICH Q2(R1)

The proposed GC-MS method must be validated to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the separation of the main component from its potential impurities and degradation products. Forced degradation studies are essential for this purpose.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation ParameterAcceptance Criteria (Typical)
Specificity No interference at the retention time of the analyte and impurities.
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80 - 120%
Precision (%RSD) Repeatability: ≤ 15%; Intermediate Precision: ≤ 20%
Robustness %RSD of results should be within acceptable limits.

Comparative Analysis: Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is a powerful alternative for the analysis of pharmaceutical impurities, particularly for non-volatile or thermally labile compounds. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.

dot

Caption: Workflow for HPLC analysis of 1-Benzoylpiperidine-4-carbaldehyde impurities.

Experimental Protocol: Proposed HPLC Method

This protocol is based on a method for the closely related compound, 1-benzylpiperidine-4-carbaldehyde, and would require validation for the target analyte.[3]

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of 1-Benzoylpiperidine-4-carbaldehyde reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the 1-Benzoylpiperidine-4-carbaldehyde sample in the mobile phase to a known concentration.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Forced Degradation Studies: The Key to a Stability-Indicating Method

Forced degradation, or stress testing, is crucial for developing and validating a stability-indicating method.[4][5][6] The sample is subjected to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 105 °C

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light

The stressed samples are then analyzed by the HPLC method to ensure that the degradation products are well-separated from the main peak and from each other.

Comparison of GC-MS and HPLC Methods

FeatureGC-MSHPLC-UV
Principle Separation based on volatility and polarity, detection by massSeparation based on polarity, detection by UV absorbance
Analytes Volatile and semi-volatile compoundsNon-volatile and thermally labile compounds
Sensitivity HighModerate to high
Specificity Very high (mass spectral data)Moderate (based on retention time and UV spectrum)
Sample Prep. Often requires derivatizationGenerally simpler, direct injection
Run Time Typically fasterCan be longer depending on the gradient
Cost Higher initial instrument costLower initial instrument cost

Conclusion: A Dual-Pronged Approach for Comprehensive Impurity Profiling

Both GC-MS and HPLC are powerful techniques for the analysis of impurities in 1-Benzoylpiperidine-4-carbaldehyde.

  • GC-MS excels in the identification and quantification of volatile and semi-volatile impurities, offering unparalleled specificity through mass spectral data. The requirement for derivatization adds a step to the sample preparation but significantly improves the chromatographic performance of polar analytes like aldehydes.

  • HPLC-UV , when validated as a stability-indicating method, is indispensable for analyzing non-volatile impurities and degradation products. Its simpler sample preparation makes it well-suited for routine quality control.

For comprehensive impurity profiling of 1-Benzoylpiperidine-4-carbaldehyde, a dual-pronged approach utilizing both GC-MS and a stability-indicating HPLC method is recommended. This ensures the detection and control of a wide range of potential impurities, thereby guaranteeing the quality and safety of the final pharmaceutical product.

References

  • BenchChem. (2025). Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis.
  • BenchChem. (2025).
  • SIELC Technologies. (n.d.). Separation of 1-Benzylpiperidine-4-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • González-Gutiérrez, J. P., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 3283. [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102079720A - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • BenchChem. (2025). Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products.
  • BenchChem. (2025).
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • Pabale, N. (2024). A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences, 2(11), 1496-1509.
  • Sonawane, S., et al. (2022). Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics, 12(6), 205-214. [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Le, T. N., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 396(7), 2563-2573. [Link]

  • Pharmaceutical Technology. (2026, March 22).
  • Patel, K., et al. (2021). forced degradation study -a new approach for stress testing of drug substances and drug products. World Journal of Pharmacy and Pharmaceutical Sciences, 10(6), 1146-1163.
  • Al-Rimawi, F., et al. (2025). A quality by design approach with comprehensive green analytical chemistry assessment: Development, validation, and application. Microchemical Journal, 198, 109848. [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Di Mola, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(15), 4927. [Link]

  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]

  • Younus, A., & Yahya, G. S. (2019). Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. European Academic Research, VI(10), 5875-5888.
  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • Journal of Applied Bioanalysis. (n.d.).
  • Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
  • Analytical Methods. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Benzoylpiperidine-4-carbaldehyde

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper and safe disposal of 1-Benzoylpiperidine-4-carbaldehyde. Adherence to these protocols is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper and safe disposal of 1-Benzoylpiperidine-4-carbaldehyde. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are based on established safety protocols and regulatory standards, emphasizing the causality behind each step to foster a culture of safety and responsibility in the laboratory.

Hazard Assessment and Safety Profile

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 1-Benzoylpiperidine-4-carbaldehyde may not be universally available, data from structurally analogous compounds, such as 1-Benzylpiperidine-4-carboxaldehyde, provide a strong basis for hazard assessment.[1][2]

The primary hazards associated with this class of compounds include acute oral toxicity and the risk of serious eye damage.[1][2] Therefore, it must be treated as a hazardous substance requiring meticulous handling and disposal procedures.

Hazard Category Description GHS Classification (based on analogs) Primary Precaution
Acute Toxicity (Oral) Toxic if swallowed.[1][2]Category 3Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
Eye Damage/Irritation Causes serious eye damage.[1][2]Category 1Wear protective eye/face protection (safety goggles, face shield).[1][3]
Skin Irritation May cause skin irritation.[2]Category 2 (potential)Wear appropriate chemical-resistant gloves and a lab coat.[3][4]
Environmental Should not be released into the environment.[5]WGK 3 (Water Hazard Class 3)Prevent entry into drains, surface water, and soil.[3][4]

This table summarizes potential hazards based on available data for structurally similar compounds. Always refer to the specific SDS provided by your supplier.

Regulatory Compliance: The "Cradle-to-Grave" Responsibility

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally accountable for its proper management from generation to final disposal.[8]

Key regulatory requirements include:

  • Waste Determination: The generator must determine if their waste is hazardous.[8][9] Given its toxic properties, 1-Benzoylpiperidine-4-carbaldehyde waste must be managed as hazardous.[10]

  • Prohibition of Improper Disposal: It is illegal to dispose of hazardous chemical waste via standard trash or down the sewer system.[6][11][12]

  • Accumulation and Storage: Waste must be accumulated at or near the point of generation in designated Satellite Accumulation Areas, following strict guidelines for container type, condition, and labeling.[6][13]

Academic laboratories may be subject to the EPA's Subpart K regulations, which provide specific management standards for hazardous waste in these settings.[6][14]

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the collection and disposal of 1-Benzoylpiperidine-4-carbaldehyde waste.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to mitigate exposure risks:

  • Eye and Face Protection: Chemical safety goggles and a face shield.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[4]

  • Body Protection: A flame-resistant laboratory coat.[11]

  • Respiratory Protection: If there is a risk of generating aerosols or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[3][15]

Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions and ensures cost-effective disposal.

  • Dedicated Waste Stream: Collect waste 1-Benzoylpiperidine-4-carbaldehyde and materials contaminated with it (e.g., pipette tips, absorbent materials) in a dedicated hazardous waste container.[11]

  • Avoid Commingling: Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases.[3] Mixing hazardous and non-hazardous waste increases the volume and cost of disposal.[7]

Containerization and Labeling

The integrity and labeling of the waste container are critical for safety and compliance.

  • Container Selection: The container must be in good condition, free of leaks, and constructed of a material compatible with the chemical, such as high-density polyethylene (HDPE).[6][7][16] The original product container is often a suitable choice.[10]

  • Secure Closure: The container must be equipped with a secure, leak-proof lid. It must be kept closed at all times except when adding waste.[7][10]

  • Labeling: As soon as waste is first added, the container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-Benzoylpiperidine-4-carbaldehyde," and an indication of the primary hazards (e.g., "Toxic," "Corrosive").[7][11][13]

Temporary Storage (Satellite Accumulation Area)

Designate a specific area within the laboratory for the temporary storage of hazardous waste.

  • Location: The Satellite Accumulation Area should be at or near the point of waste generation and under the control of laboratory personnel.[6][13]

  • Secondary Containment: Store the waste container within a secondary containment system, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.[7]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste (P-listed) in a satellite area.[7]

Arranging for Final Disposal

Laboratory personnel should never transport hazardous waste themselves.[10]

  • Professional Collection: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[11][16]

  • Preferred Disposal Method: The recommended disposal method for this type of organic compound is high-temperature incineration at a permitted hazardous waste facility.[4][11] This process is equipped with afterburners and scrubbers to safely neutralize harmful byproducts.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of 1-Benzoylpiperidine-4-carbaldehyde waste.

G Workflow for 1-Benzoylpiperidine-4-carbaldehyde Disposal start Waste Generated (Unused chemical or contaminated material) assess Assess Situation start->assess spill Accidental Spill assess->spill Emergency? routine Routine Waste Collection assess->routine Non-Emergency ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) spill->ppe collect Collect Waste in Designated Container routine->collect contain Contain Spill with Inert Absorbent ppe->contain contain->collect decon Decontaminate Spill Area & Dispose of Cleaning Materials as HazWaste contain->decon label_waste Label Container: 'Hazardous Waste' + Chemical Name + Hazard Info collect->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS/Licensed Contractor for Pickup store->contact_ehs decon->collect

Caption: Decision-making workflow for disposal.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.[11]

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, close the fume hood sash and leave the area.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as described in section 3.1.[11]

  • Contain: Cover the spill with a non-combustible, inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[11][16] Do not use paper towels.

  • Collect: Carefully sweep or scoop the absorbed material and place it into a properly labeled hazardous waste container.[11]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[11][16]

Decontamination

All non-disposable equipment, glassware, and surfaces that come into contact with 1-Benzoylpiperidine-4-carbaldehyde must be decontaminated.

  • Equipment: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste. Follow with a thorough wash using soap and water.

  • Work Surfaces: Wipe down benches and fume hood surfaces with a solvent-dampened cloth, followed by a soap and water cleaning. Dispose of the cloth as hazardous waste.

  • PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste. Non-disposable PPE should be cleaned thoroughly before reuse.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 1-Benzoylpiperidine-4-carbaldehyde waste in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity and laboratory safety.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • AK Scientific, Inc. Safety Data Sheet (United States): 1-Benzylpiperidine-4-carboxaldehyde.
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  • American Chemical Society. Regulation of Laboratory Waste.
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  • Capot Chemical. (2008, November 4). Material Safety Data Sheet: 1-benzylpiperidine-4-carbaldehyde.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet: N-Benzyl-4-piperidone.
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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Benzoylpiperidine-4-carbaldehyde

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 1-Benzoylpiperidine-4-carbaldehyde (CAS No. 22065-85-6).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 1-Benzoylpiperidine-4-carbaldehyde (CAS No. 22065-85-6). As a compound frequently utilized by researchers, scientists, and drug development professionals, a thorough understanding of its hazard profile is paramount to ensuring laboratory safety. This guide moves beyond a simple checklist, offering a risk-based methodology to empower you to make informed safety decisions tailored to your specific experimental context. The protocols herein are designed to be self-validating systems, integrating established safety standards with practical, field-proven insights.

Core Hazard Assessment

Before any handling procedure, a foundational understanding of the risks associated with 1-Benzoylpiperidine-4-carbaldehyde is essential. This compound presents significant acute hazards that dictate the required levels of protection.[1] The primary risks are summarized below.

Hazard ClassificationGHS CategoryHazard StatementImplication for the Researcher
Acute Oral Toxicity Category 3H301: Toxic if swallowed.[1][2]Accidental ingestion of even small quantities can be highly dangerous. This elevates the importance of preventing cross-contamination and reinforces strict hygiene protocols.
Serious Eye Damage Category 1H318: Causes serious eye damage.[1][2]There is a high risk of irreversible damage upon contact with the eyes. This makes robust eye and face protection non-negotiable.[3]
Skin Irritation Category 2H315: Causes skin irritation.[2]Direct contact with the skin is likely to cause irritation.[4]
Respiratory Irritation Category 3H335: May cause respiratory irritation.[5]Inhalation of dust or aerosols can irritate the respiratory tract.[5]

These classifications necessitate that all handling be performed with the assumption of potential exposure, and that PPE be selected to mitigate these specific risks.

The Core Directive: Risk-Based PPE Selection Workflow

The selection of appropriate PPE is not a one-size-fits-all decision. It must be dynamically assessed based on the specifics of the procedure being performed. The following workflow provides a logical pathway for determining the necessary level of protection.

PPE_Workflow cluster_0 Phase 1: Procedural Assessment cluster_1 Phase 2: PPE Determination start Start: Assess Procedure scale Scale of Operation? start->scale aerosol Risk of Aerosol/ Dust Generation? scale->aerosol < 1 gram splash Risk of Splash? scale->splash > 1 gram ppe_low Minimum PPE: - Safety Glasses with Side Shields - Standard Lab Coat - Nitrile Gloves (Single Pair) aerosol->ppe_low No (e.g., handling solution) ppe_medium Moderate Risk PPE: - Chemical Splash Goggles - Lab Coat - Nitrile Gloves (Double Pair) aerosol->ppe_medium Yes (e.g., weighing solid) splash->ppe_medium Low (e.g., small volume transfer) ppe_high High Risk PPE: - Goggles & Face Shield - Chemical Resistant Apron over Lab Coat - Butyl or Heavy-Duty Nitrile Gloves - Consider Respiratory Protection splash->ppe_high High (e.g., large volume transfer, reaction workup, spill cleanup)

Caption: PPE selection workflow for 1-Benzoylpiperidine-4-carbaldehyde.

Detailed PPE Protocols and Specifications

Following the workflow, this section provides the specific protocols for selecting, wearing, and removing PPE.

Eye and Face Protection

Given the classification as causing serious eye damage (H318), eye protection is the most critical barrier.[1]

  • Minimum Requirement (Low Risk): ANSI Z87.1-compliant safety glasses with side shields are suitable only for handling pre-made, low-concentration solutions with no splash risk.

  • Standard Requirement (Moderate to High Risk): Chemical splash goggles that form a seal around the eyes are mandatory for nearly all applications, including weighing the solid, preparing solutions, and performing reactions.[3][6]

  • Enhanced Requirement (High Splash Risk): A full-face shield must be worn over chemical splash goggles when handling larger volumes, working with glassware under pressure, or during any activity with a high potential for splashing (e.g., reaction workups, filtering).[6][7]

Hand Protection

There is no single glove material that protects against all chemicals.[8] For 1-Benzoylpiperidine-4-carbaldehyde, which combines features of an aromatic aldehyde and a piperidine derivative, glove selection must be conservative.

Glove MaterialRecommendation RationaleKey Considerations
Nitrile Good general-purpose choice offering protection against bases, alcohols, and some solvents.[9] It is suitable for handling small quantities or incidental contact.Not recommended for prolonged exposure to aromatic solvents.[9] For tasks with higher exposure risk, double-gloving is recommended.
Butyl Rubber Excellent resistance to aldehydes, ketones, and esters.[9] This is the preferred choice for high-risk procedures or extended handling times.May offer less dexterity than nitrile.[9]
Neoprene Good resistance to acids, bases, and alcohols.[9] Can be considered as an alternative to nitrile.Provides less protection against aromatic solvents compared to other materials.[9]

Experimental Protocol: Glove Selection and Use

  • Inspect: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[10]

  • Donning: Ensure hands are clean and dry. When double-gloving, use a fresh pair for the outer layer. The cuff of the glove should go over the sleeve of the lab coat.[7]

  • During Use: Be mindful of incidental contact with equipment (fume hood sashes, drawer handles) to prevent secondary contamination. If the outer glove becomes contaminated, remove and replace it immediately.

  • Doffing (Removal):

    • Grasp the outside of one glove at the cuff with your other gloved hand.

    • Peel it off, turning it inside out.

    • Hold the removed glove in your gloved hand.

    • Slide two fingers of your ungloved hand under the cuff of the remaining glove.

    • Peel it off, turning it inside out over the first glove. This encapsulates the contaminated surfaces.

    • Dispose of the gloves immediately in the designated hazardous waste container.[10]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][3]

Body Protection
  • Lab Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is mandatory at all times.[11]

  • Chemical Apron: For procedures involving significant splash potential (e.g., transfers of >1L, reaction workups), a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[1][7]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are required.[7]

Respiratory Protection

All handling of solid 1-Benzoylpiperidine-4-carbaldehyde and any procedures that could generate aerosols or vapors should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][11]

Respiratory protection is required if:

  • Engineering controls (like a fume hood) are not available or are malfunctioning.

  • A large spill occurs outside of a fume hood.

Protocol: Respirator Selection

  • Assessment: If a respirator is needed, an air-purifying respirator (APR) is typically sufficient.

  • Selection: A half-mask or full-facepiece APR equipped with combination organic vapor/acid gas (OV/AG) cartridges is recommended. The organic vapor component will adsorb the aldehyde, while the acid gas component offers protection from potential acidic decomposition products. A Type A (brown) filter conforming to EN14387 is appropriate for organic vapors.[1][12]

  • Program Compliance: The use of respirators must be part of a formal institutional respiratory protection program that complies with the OSHA standard 29 CFR 1910.134, which includes medical evaluation and annual fit testing.[13]

Operational and Disposal Plans

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before cleanup, don the high-risk level of PPE: chemical splash goggles, a face shield, a chemical-resistant apron, and heavy-duty (e.g., Butyl) gloves.[11] Respiratory protection may be necessary for large spills.

  • Contain: Cover the spill with a non-combustible absorbent material such as vermiculite, sand, or earth.[11] Do not use paper towels, which are combustible.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools.[14]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[11]

  • Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

PPE Disposal

All disposable PPE that has been in contact with 1-Benzoylpiperidine-4-carbaldehyde must be considered hazardous waste.

  • Gloves, wipes, and other contaminated solids: Place these items in a clearly labeled, sealed container for solid hazardous waste.[15]

  • "Empty" Containers: Containers that held the chemical should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste.[11] The rinsed container can then be managed according to institutional guidelines.

By adhering to these rigorous, risk-based PPE protocols, researchers can confidently and safely handle 1-Benzoylpiperidine-4-carbaldehyde, ensuring both personal safety and the integrity of their work.

References

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  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide (Alternative). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine-4-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]

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  • University of California, Berkeley. (n.d.). Resistance To Chemicals of Common Glove Materials. Retrieved from [Link]

  • Environmental Health and Safety, Missouri S&T. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

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